molecular formula C9H15NO4 B124491 Tert-butyl 3-oxomorpholine-4-carboxylate CAS No. 142929-48-4

Tert-butyl 3-oxomorpholine-4-carboxylate

Cat. No.: B124491
CAS No.: 142929-48-4
M. Wt: 201.22 g/mol
InChI Key: HJYNLENYMULSAS-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxomorpholine-4-carboxylate is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-oxomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-4-5-13-6-7(10)11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYNLENYMULSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142929-48-4
Record name tert-butyl 3-oxomorpholine-4-carboxylate
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Foundational & Exploratory

A Technical Guide to the Physical Properties of Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxomorpholine-4-carboxylate, also known as 4-Boc-3-oxomorpholine, is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its morpholine core is a common scaffold in various biologically active molecules. A thorough understanding of its physical properties is essential for its synthesis, purification, formulation, and quality control. This technical guide provides a summary of the known physical properties of this compound and details the standard experimental protocols for their determination.

Core Physical Properties

PropertyValueSource
Chemical Formula C₉H₁₅NO₄[1]
Molecular Weight 201.22 g/mol [1]
Appearance Solid[1]
Solubility in Water Poor[1]
Solubility in Organic Solvents Soluble in dichloromethane and ethyl acetate[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
pKa Data not available
Refractive Index Data not available

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance. A narrow melting point range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination (for solids that can be melted and are stable at their boiling point)

Apparatus:

  • Thiele tube or other suitable heating bath

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

Procedure:

  • A small amount of the substance is placed in the small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

  • The test tube is attached to a thermometer and immersed in a heating bath.

  • The bath is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and volume.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which the solid is insoluble

Procedure (using a graduated cylinder):

  • The mass of a sample of the solid is accurately measured using an analytical balance.

  • A known volume of an inert, non-solvent liquid is placed in a graduated cylinder.

  • The solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged.

  • The new volume is recorded. The difference between the initial and final volumes represents the volume of the solid.

  • The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is typically determined qualitatively or quantitatively.

Qualitative Procedure:

  • A small, measured amount of the solid (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).

  • The mixture is agitated vigorously.

  • Observations are made to determine if the solid dissolves completely, partially, or not at all. This can be repeated with various solvents (e.g., water, ethanol, acetone, dichloromethane).

Quantitative Procedure (e.g., Gravimetric Method):

  • A saturated solution of the compound is prepared at a specific temperature by adding an excess of the solid to the solvent and allowing it to equilibrate.

  • A known volume of the clear, saturated solution is carefully removed and transferred to a pre-weighed container.

  • The solvent is evaporated completely.

  • The container with the residue is weighed again.

  • The mass of the dissolved solid is determined, and the solubility is expressed in terms of grams per 100 mL or moles per liter.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For a compound like this compound, which has both potentially acidic and basic sites, multiple pKa values may exist.

Apparatus:

  • pH meter

  • Burette

  • Beaker and magnetic stirrer

Procedure (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (often a water-alcohol mixture for poorly water-soluble compounds).

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is slowly added from a burette.

  • The pH of the solution is monitored continuously using a pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa can be determined from the midpoint of the buffer region(s) of the titration curve.

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through a substance. For a solid, this measurement is typically performed on a melt or a solution.

Apparatus:

  • Refractometer (e.g., Abbe refractometer)

  • Temperature-controlled water bath

Procedure (for a melt):

  • If the compound has a low melting point and is thermally stable, a small amount can be melted on the prism of the refractometer.

  • The prism is closed, and the temperature is allowed to stabilize.

  • Light is passed through the sample, and the refractive index is read from the instrument's scale. The measurement is reported with the temperature and the wavelength of light used (e.g., nD²⁰, where D refers to the sodium D-line at 589 nm and 20 is the temperature in Celsius).

Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a solid organic compound.

G cluster_0 Initial Characterization cluster_1 Physical Property Measurement cluster_2 Data Analysis and Reporting Sample Preparation Sample Preparation Visual Inspection Visual Inspection Sample Preparation->Visual Inspection Purity Assessment (e.g., TLC, HPLC) Purity Assessment (e.g., TLC, HPLC) Visual Inspection->Purity Assessment (e.g., TLC, HPLC) Melting Point Melting Point Purity Assessment (e.g., TLC, HPLC)->Melting Point Density Density Melting Point->Density Solubility Solubility Density->Solubility pKa pKa Solubility->pKa Refractive Index Refractive Index pKa->Refractive Index Data Compilation Data Compilation Refractive Index->Data Compilation Comparison with Literature Comparison with Literature Data Compilation->Comparison with Literature Final Report Final Report Comparison with Literature->Final Report

A general workflow for the physical characterization of an organic compound.

References

Tert-butyl 3-oxomorpholine-4-carboxylate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-oxomorpholine-4-carboxylate, a heterocyclic building block of interest in pharmaceutical and chemical research. The document details its chemical identity, physical properties, a representative synthetic protocol, and a visualization of its chemical structure and synthesis workflow.

Chemical Structure and IUPAC Name

This compound is a morpholine derivative characterized by a ketone group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it a valuable intermediate in the synthesis of more complex molecules.

  • IUPAC Name: this compound

  • Synonyms: 4-N-Boc-3-oxomorpholine, 1,1-dimethylethyl 3-oxo-4-morpholinecarboxylate[1]

  • Chemical Formula: C₉H₁₅NO₄[1][2]

  • SMILES Code: O=C(N1C(COCC1)=O)OC(C)(C)C

G Chemical Structure of this compound cluster_0 C1 O C2 C C1->C2 N4 N C2->N4 O_keto =O C2->O_keto C3 C C5 C N4->C5 Boc_group Boc N4->Boc_group C6 C C5->C6 C6->C1

Figure 1: 2D representation of this compound.

Physicochemical Properties

The following table summarizes the key quantitative and qualitative data for this compound.

PropertyValueReference(s)
Molecular Weight 201.22 g/mol [1][2]
CAS Number 142929-48-4[3]
Appearance White to off-white solid[2]
Purity Typically ≥97%[3]
Solubility in Water Poor[2]
Solubility in Organic Solvents Soluble in dichloromethane, ethyl acetate, and other common organic solvents.[2]
Storage Conditions Store in a cool, dry place, sealed in a well-ventilated area. Recommended storage at 2-8°C.[2]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the oxidation of its corresponding alcohol precursor, tert-butyl 3-hydroxymorpholine-4-carboxylate. A common and efficient method for this transformation is the Swern oxidation. The following protocol is a representative procedure adapted from the synthesis of analogous heterocyclic ketones, such as N-Boc-3-piperidone.[4]

Reaction Scheme:

tert-butyl 3-hydroxymorpholine-4-carboxylate → this compound

Materials and Reagents:

  • tert-butyl 3-hydroxymorpholine-4-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (or another hindered organic base like diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve tert-butyl 3-hydroxymorpholine-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the activated DMSO mixture from the previous step, maintaining the temperature at -78 °C. Stir the reaction mixture for 45 minutes.

  • Oxidation and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C, then warm to room temperature.

  • Work-up and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the Swern oxidation protocol for the synthesis of this compound.

G start Start: tert-butyl 3-hydroxymorpholine-4-carboxylate activator Activator Formation: 1. Dissolve oxalyl chloride in DCM at -78°C. 2. Add DMSO dropwise. start->activator Substrate alcohol_add Alcohol Addition: Add substrate solution to activator at -78°C. activator->alcohol_add Activated DMSO oxidation Oxidation: Add triethylamine and warm to room temperature. alcohol_add->oxidation Intermediate workup Work-up: 1. Quench with water. 2. Extract with DCM. 3. Wash with NaHCO₃ and brine. oxidation->workup Crude mixture purification Purification: 1. Dry over Na₂SO₄. 2. Concentrate. 3. Column chromatography. workup->purification Organic phase end Final Product: This compound purification->end Purified product

Figure 2: Experimental workflow for the synthesis via Swern oxidation.

References

Synthesis of Tert-butyl 3-oxomorpholine-4-carboxylate from L-Serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of Tert-butyl 3-oxomorpholine-4-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available chiral amino acid, L-serine. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. Its rigid morpholine core and the presence of a synthetically versatile keto group make it an attractive scaffold for the design of novel therapeutic agents. The use of L-serine as a starting material offers an efficient and stereospecific entry into the synthesis of chiral morpholine derivatives. This guide outlines a robust multi-step synthesis, beginning with the protection of L-serine, followed by key transformations to construct the desired morpholine-3-one ring system.

Overall Synthetic Strategy

The synthesis commences with the protection of the amino group of L-serine with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-L-serine is then reduced to the corresponding amino alcohol, N-Boc-L-serinol. This key intermediate undergoes a cyclization reaction to form the morpholine ring, yielding tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. Finally, a selective oxidation of the primary alcohol furnishes the target compound, this compound.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Oxidation L-Serine L-Serine N-Boc-L-serine N-Boc-L-serine L-Serine->N-Boc-L-serine (Boc)2O, Base N-Boc-L-serinol N-Boc-L-serinol N-Boc-L-serine->N-Boc-L-serinol Reducing Agent (e.g., BH3·THF) Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate N-Boc-L-serinol->Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate Two-carbon electrophile, Base, Cyclization This compound This compound Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate->this compound Oxidizing Agent (e.g., DMP)

Caption: Synthetic pathway from L-Serine to the target compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data are summarized in the subsequent tables.

Step 1: Synthesis of N-tert-Butoxycarbonyl-L-serine (N-Boc-L-serine)

Protocol:

To a solution of L-serine (10.5 g, 100 mmol) in a mixture of dioxane (100 mL) and water (50 mL), sodium bicarbonate (21 g, 250 mmol) is added. The mixture is cooled to 0 °C in an ice bath. Di-tert-butyl dicarbonate (24.0 g, 110 mmol) dissolved in dioxane (50 mL) is added dropwise over 1 hour. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight. The solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and washed with ethyl acetate (2 x 50 mL). The aqueous layer is acidified to pH 3 with a 1 M citric acid solution and then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-L-serine as a white solid.

ParameterValue
Starting Material L-Serine
Reagents Di-tert-butyl dicarbonate, Sodium bicarbonate, Dioxane, Water, 1 M Citric acid, Ethyl acetate, Brine
Reaction Time ~18 hours
Reaction Temperature 0 °C to Room Temperature
Purification Acid-base extraction
Yield 90-95%
CAS Number 3262-72-4
Step 2: Synthesis of (S)-tert-butyl (2-hydroxy-1-(hydroxymethyl)ethyl)carbamate (N-Boc-L-serinol)

Protocol:

To a solution of N-Boc-L-serine (20.5 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (200 mL) at 0 °C under a nitrogen atmosphere, a 1 M solution of borane-tetrahydrofuran complex in THF (200 mL, 200 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is quenched by the slow addition of methanol (50 mL) at 0 °C. The solvent is removed under reduced pressure. The residue is co-evaporated with methanol (3 x 50 mL) to remove borate esters. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give N-Boc-L-serinol as a colorless oil that solidifies upon standing.

ParameterValue
Starting Material N-Boc-L-serine
Reagents Borane-tetrahydrofuran complex, Tetrahydrofuran, Methanol
Reaction Time 6 hours
Reaction Temperature 0 °C to Room Temperature
Purification Flash column chromatography
Yield 85-90%
CAS Number 125414-41-7
Step 3: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

Protocol:

To a solution of N-Boc-L-serinol (19.1 g, 100 mmol) in anhydrous dimethylformamide (DMF) (200 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portionwise. The mixture is stirred at 0 °C for 30 minutes. 2-(2-Bromoethoxy)tetrahydro-2H-pyran (23.0 g, 110 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (100 mL). The mixture is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude intermediate is dissolved in a mixture of methanol (150 mL) and 1 M hydrochloric acid (50 mL) and stirred at room temperature for 4 hours to remove the THP protecting group. The solvent is evaporated, and the residue is dissolved in ethyl acetate (200 mL) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The resulting diol is dissolved in anhydrous THF (200 mL) and cooled to 0 °C. Triphenylphosphine (28.8 g, 110 mmol) is added, followed by the dropwise addition of diethyl azodicarboxylate (DEAD) (19.2 g, 110 mmol). The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (eluent: ethyl acetate/hexane gradient) to afford (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate as a colorless oil.

ParameterValue
Starting Material N-Boc-L-serinol
Reagents Sodium hydride, 2-(2-Bromoethoxy)tetrahydro-2H-pyran, Dimethylformamide, 1 M HCl, Triphenylphosphine, Diethyl azodicarboxylate, Tetrahydrofuran
Reaction Time ~48 hours (multi-step)
Reaction Temperature 0 °C to Room Temperature
Purification Flash column chromatography
Yield 50-60% (over 3 steps)
CAS Number 215917-99-0
Step 4: Synthesis of this compound

Protocol:

To a solution of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (21.7 g, 100 mmol) in anhydrous dichloromethane (DCM) (300 mL) at room temperature is added Dess-Martin periodinane (46.6 g, 110 mmol). The reaction mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (150 mL) and a saturated aqueous solution of sodium bicarbonate (150 mL). The mixture is stirred for 30 minutes until the layers are clear. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield this compound as a white solid.

ParameterValue
Starting Material (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
Reagents Dess-Martin periodinane, Dichloromethane, Sodium thiosulfate, Sodium bicarbonate
Reaction Time 2 hours
Reaction Temperature Room Temperature
Purification Flash column chromatography
Yield 85-95%
CAS Number 142929-48-4

Experimental Workflow

The overall experimental workflow involves a sequence of protection, reduction, cyclization, and oxidation steps, with appropriate workup and purification at each stage.

Experimental_Workflow cluster_synthesis Synthesis cluster_operations Operations Start L-Serine Boc_Protection Boc Protection Start->Boc_Protection Reduction Reduction to Alcohol Boc_Protection->Reduction Workup1 Workup & Extraction Boc_Protection->Workup1 Cyclization Ring Formation Reduction->Cyclization Workup2 Workup & Quenching Reduction->Workup2 Oxidation Oxidation to Ketone Cyclization->Oxidation Workup3 Workup & Extraction Cyclization->Workup3 Final_Product This compound Oxidation->Final_Product Workup4 Workup & Quenching Oxidation->Workup4 Purification1 Purification (Crystallization) Workup1->Purification1 Purification1->Reduction Purification2 Purification (Chromatography) Workup2->Purification2 Purification2->Cyclization Purification3 Purification (Chromatography) Workup3->Purification3 Purification3->Oxidation Purification4 Purification (Chromatography) Workup4->Purification4 Purification4->Final_Product

Caption: A high-level overview of the experimental workflow.

Conclusion

This technical guide has detailed a feasible and efficient synthetic route for the preparation of this compound from L-serine. The described protocols, based on established chemical transformations, provide a clear pathway for researchers in the field of medicinal chemistry and drug development to access this valuable heterocyclic building block. The use of readily available starting materials and well-documented reactions makes this synthesis amenable to laboratory-scale production. Further optimization of each step may lead to improved overall yields and process efficiency.

In-Depth Technical Guide: tert-Butyl 3-Oxomorpholine-4-carboxylate (CAS 142929-48-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding CAS number 142929-48-4. Due to a lack of extensive research on this specific compound, much of the hazard and biological information is based on general principles of chemical safety and data from structurally related compounds. Researchers should exercise caution and conduct their own comprehensive safety assessments before handling this substance.

Executive Summary

Tert-butyl 3-oxomorpholine-4-carboxylate is a heterocyclic organic compound. It is primarily utilized as a building block in medicinal chemistry and organic synthesis. Publicly available data on its specific biological activity, toxicology, and mechanism of action is limited. This guide synthesizes the available information on its properties and provides a general overview of potential hazards based on its chemical structure.

Chemical and Physical Properties

Quantitative data for this compound is sparse and often predicted. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₉H₁₅NO₄[1][2]
Molecular Weight 201.22 g/mol [1][2]
Appearance Solid or liquid[3]
Purity ≥97% (typical)
Predicted Boiling Point 337.5 ± 35.0 °C[2]
Predicted Density 1.168 ± 0.06 g/cm³[2]
Predicted pKa -1.53 ± 0.20
Predicted LogP 0.718[2]

Synthesis and Reactivity

Synthesis

G cluster_synthesis General Synthetic Pathway Morpholin_3_one Morpholin-3-one Reaction Boc Protection Morpholin_3_one->Reaction Di_tert_butyl_dicarbonate Di-tert-butyl dicarbonate ((Boc)2O) Di_tert_butyl_dicarbonate->Reaction Base Base (e.g., DMAP, Et3N) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Product This compound Reaction->Product

A generalized reaction scheme for the Boc-protection of morpholin-3-one.
Reactivity and Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is a key feature of this molecule's reactivity.

  • Acid Lability: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the corresponding secondary amine (morpholin-3-one) and gaseous byproducts (isobutylene and carbon dioxide). This is a standard deprotection strategy in organic synthesis.

  • Thermal Lability: N-Boc protected amines can also undergo thermal deprotection, though this typically requires elevated temperatures.

  • Metabolic Considerations: The tert-butyl group can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which may lead to hydroxylation or further oxidation to a carboxylic acid. This is a common metabolic pathway for drugs containing tert-butyl moieties.

Hazards and Safety

Specific toxicological data for this compound is not available in the public domain. Therefore, a comprehensive hazard assessment cannot be provided. The following information is based on general principles for handling laboratory chemicals and the known properties of related compounds.

GHS Hazard Classification (Predicted)

A definitive GHS classification is not available. Based on data for structurally similar compounds, the following hazards may be anticipated:

  • Skin Irritation

  • Eye Irritation

  • Respiratory Irritation

General Safety Precautions

Due to the lack of specific toxicity data, this compound should be handled with caution. Standard laboratory safety protocols should be strictly followed:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.

  • Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.

Potential Hazards of Related Compounds
  • Morpholine: The parent morpholine ring is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also flammable.

  • Boc-Protected Amines: While the Boc group generally reduces the reactivity and basicity of the amine, the deprotection conditions (strong acids) introduce their own hazards.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound.

General Context of Morpholine Derivatives

The morpholine moiety is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. These activities are diverse and depend on the other substituents on the morpholine ring. Morpholine-containing drugs have been developed as anticancer, antibacterial, antifungal, and CNS-active agents.

Hypothetical Signaling Pathway for Investigation

Given the prevalence of morpholine derivatives as kinase inhibitors, a hypothetical workflow for investigating the interaction of a novel morpholine compound with a generic kinase signaling pathway is presented below. It is crucial to note that this is a generalized representation and does not reflect any known activity of CAS 142929-48-4.

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation, Survival) Gene->Response Compound Morpholine Compound (CAS 142929-48-4) Compound->Kinase1 Inhibits?

A hypothetical signaling pathway to illustrate a potential mechanism of action for a morpholine-based kinase inhibitor.

Experimental Protocols

No specific experimental protocols for the biological or toxicological assessment of this compound have been found in the public domain. Researchers wishing to study this compound would need to develop and validate their own assays. A general workflow for the initial safety and biological screening of a novel chemical entity is provided below.

G cluster_workflow General Experimental Workflow for a Novel Compound start Novel Compound (CAS 142929-48-4) physchem Physicochemical Characterization (Purity, Solubility, etc.) start->physchem invitro_tox In Vitro Toxicity Assays (e.g., Cytotoxicity, Genotoxicity) physchem->invitro_tox invitro_bio In Vitro Biological Screening (e.g., Receptor Binding, Enzyme Inhibition) physchem->invitro_bio adme In Vitro ADME (Metabolic Stability, Permeability) invitro_tox->adme invitro_bio->adme hit_validation Hit Validation & Lead Optimization adme->hit_validation hit_validation->start No Promising Activity invivo_pk In Vivo Pharmacokinetics hit_validation->invivo_pk Promising Candidate invivo_eff In Vivo Efficacy & Toxicology invivo_pk->invivo_eff preclinical Preclinical Development invivo_eff->preclinical

References

Molecular weight and formula of Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 3-oxomorpholine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. This document details its chemical properties, a representative synthesis protocol, and its relevance in the development of therapeutic agents.

Core Compound Data

This compound is a valuable intermediate due to the presence of the morpholine scaffold, which is recognized as a privileged structure in medicinal chemistry. The morpholine ring often imparts favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability.[1]

ParameterValueReference
Molecular Formula C₉H₁₅NO₄[2]
Molecular Weight 201.22 g/mol [2]
CAS Number 142929-48-4[3]
Appearance Solid or liquid[3]
Primary Application Pharmaceutical Intermediate[3]

Experimental Protocols

Representative Synthesis of a Boc-Protected Heterocyclic Ketone

This protocol is a composite based on similar syntheses and should be adapted and optimized for specific laboratory conditions.

1. Boc Protection of the Amine:

  • Reaction: A suitable starting material containing a secondary amine, such as a morpholine precursor, is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O) is added in a slight molar excess, along with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct.

  • Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

2. Oxidation of the Alcohol to a Ketone:

  • Reaction: The Boc-protected alcohol precursor is dissolved in a suitable solvent like dichloromethane.

  • Reagents: A mild oxidizing agent such as Dess-Martin periodinane (DMP) or an oxidation cocktail like Swern or Moffatt oxidation is used.

  • Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) and monitored by TLC.

  • Work-up and Purification: The reaction is quenched, and the crude product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is then purified by flash column chromatography.

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates a generalized synthetic approach to obtain a Boc-protected oxomorpholine derivative.

G start Starting Material (e.g., Amino alcohol) boc_protection Boc Protection of Amine (Boc₂O, Base) start->boc_protection oxidation Oxidation of Alcohol (e.g., DMP, Swern) boc_protection->oxidation final_product This compound oxidation->final_product

A generalized workflow for the synthesis of this compound.

Role of Morpholine Derivatives in Signaling Pathways

The morpholine moiety is a key component in a variety of bioactive molecules that target critical cellular signaling pathways.[1][4][5] For instance, derivatives of morpholine have been instrumental in the development of inhibitors for the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6]

The diagram below illustrates the inhibitory action of a generic morpholine-containing drug on this pathway.

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation drug Morpholine-Containing Inhibitor drug->pi3k inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway by a morpholine-containing drug.

References

Solubility Profile of Tert-butyl 3-oxomorpholine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Tert-butyl 3-oxomorpholine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data, this document focuses on providing a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound (N-Boc-3-oxomorpholine) is a heterocyclic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development.

Qualitative Solubility Summary

Table 1: Qualitative Solubility of this compound

Solvent ClassGeneral SolubilitySpecific Solvents (where noted)
Aqueous Solvents PoorWater
Organic Solvents SolubleDichloromethane, Ethyl Acetate

This information is based on general statements from chemical suppliers and publicly available data sheets.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility measurements, the equilibrium shake-flask method is the gold standard due to its reliability and ability to achieve thermodynamic equilibrium.[1] The following protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.

Materials and Equipment
  • This compound (solid form)

  • Selected organic solvent(s) of high purity

  • Glass vials or flasks with airtight seals

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or a suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[2]

    • Allow the mixture to shake for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[2] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vial or filter the supernatant through a syringe filter.[3] This step must be performed carefully to avoid any solid particles in the final sample, which would lead to an overestimation of solubility.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[4]

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the sample.[4]

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge or Filter to remove solid C->D E Dilute saturated solution D->E F Analyze by HPLC E->F G Calculate Solubility F->G

References

An In-depth Technical Guide to N-Boc Protected 3-Oxomorpholine: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature and experimental data specifically for N-Boc protected 3-oxomorpholine are scarce. This guide has been compiled by leveraging established principles of organic chemistry and drawing analogies from closely related compounds, such as morpholin-3-one and other N-Boc protected heterocycles. The provided protocols and data are predictive and should be adapted and validated experimentally.

Introduction

N-Boc protected 3-oxomorpholine, formally known as tert-butyl 3-oxo-4-morpholinecarboxylate, is a heterocyclic compound that incorporates the versatile morpholin-3-one scaffold with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The morpholin-3-one core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The N-Boc protecting group is favored in organic synthesis due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[1] This combination makes N-Boc-3-oxomorpholine a potentially valuable building block for the synthesis of complex molecules in drug discovery and development.

Proposed Synthesis of N-Boc Protected 3-Oxomorpholine

A plausible and efficient synthesis of N-Boc protected 3-oxomorpholine can be envisioned as a two-step process. The first step involves the synthesis of the parent heterocycle, 3-oxomorpholine, followed by the protection of the secondary amine with a Boc group.

Step 1: Synthesis of 3-Oxomorpholine

The synthesis of 3-oxomorpholine can be achieved via the intramolecular cyclization of an N-substituted ethanolamine derivative. A common method involves the reaction of 2-aminoethanol with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base.[2]

Step 2: N-Boc Protection of 3-Oxomorpholine

The secondary amine of the newly synthesized 3-oxomorpholine can then be protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or under aqueous conditions with a base like sodium bicarbonate.[3][4]

Caption: Proposed two-step synthesis of N-Boc-3-oxomorpholine.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthesis. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary.

Protocol 1: Synthesis of 3-Oxomorpholine

Materials:

  • 2-Aminoethanol

  • Ethyl chloroacetate

  • Sodium metal

  • Isopropanol

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-aminoethanol (1.1 equivalents) in isopropanol.

  • Carefully add sodium metal (1.1 equivalents) in portions to the solution.

  • Heat the reaction mixture to 50°C and stir for 5 hours.

  • Cool the resulting solution to 0°C in an ice-water bath.

  • Slowly add ethyl chloroacetate (1.0 equivalent) dropwise.

  • Heat the suspension to 80°C and stir for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the insoluble salts by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-oxomorpholine by recrystallization from a suitable solvent system, such as isopropanol/ethyl acetate, to yield the final product.[2]

Protocol 2: N-Boc Protection of 3-Oxomorpholine

Materials:

  • 3-Oxomorpholine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve 3-oxomorpholine in anhydrous THF in a round-bottom flask.

  • Add triethylamine (1.2-1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1-1.5 equivalents) in a minimal amount of THF.

  • Add the (Boc)₂O solution dropwise to the stirring 3-oxomorpholine solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude N-Boc-3-oxomorpholine by column chromatography on silica gel if necessary.[3]

Physical and Chemical Properties

The following tables summarize the expected physical and spectroscopic properties of N-Boc protected 3-oxomorpholine, inferred from data for analogous compounds like N-Boc-3-pyrrolidinone.[5]

Table 1: Predicted Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Appearance Likely a white to off-white solid or a viscous oil
Melting Point Predicted to be in the range of 40-60 °C
Boiling Point Predicted to be >250 °C at atmospheric pressure
Solubility Expected to be soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.

Table 2: Predicted Spectroscopic Data

Spectroscopy Expected Chemical Shifts / Frequencies
¹H NMR δ (ppm): ~4.2-3.8 (m, CH₂-O), ~3.8-3.5 (m, CH₂-N), ~3.4-3.2 (s, N-CH₂-C=O), 1.48 (s, 9H, C(CH₃)₃)
¹³C NMR δ (ppm): ~168 (C=O, ketone), ~154 (C=O, carbamate), ~81 (C(CH₃)₃), ~68 (CH₂-O), ~50 (CH₂-N), ~45 (N-CH₂-C=O), ~28 (C(CH₃)₃)
IR ν (cm⁻¹): ~1750 (C=O, ketone), ~1700 (C=O, carbamate), ~1160 (C-O stretch)

Note: Predicted values are based on the analysis of N-Boc-3-pyrrolidinone and general chemical shift ranges. Actual values may vary.[6]

Reactivity and Chemical Behavior

N-Boc protected 3-oxomorpholine possesses three main sites of reactivity: the ketone at the 3-position, the N-Boc protecting group, and the morpholine ring itself.

  • Ketone Reactivity: The carbonyl group at the 3-position is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding alcohol using reducing agents like sodium borohydride, or reaction with Grignard reagents to form tertiary alcohols.

  • N-Boc Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent, to yield the free secondary amine of 3-oxomorpholine.[1] This unmasking of the amine is a key step in its use as a building block.

  • Alpha-Functionalization: The protons on the carbon atom adjacent to the ketone (C2 position) are acidic and can be removed by a suitable base, allowing for alkylation or other functionalization at this position.

  • Ring Stability: The morpholine ring is generally stable under many reaction conditions.

G cluster_ketone Ketone Reactivity cluster_boc N-Boc Reactivity cluster_alpha α-Carbon Reactivity main N-Boc-3-oxomorpholine reduction Reduction (e.g., NaBH₄) main->reduction grignard Grignard Reaction (e.g., RMgX) main->grignard deprotection Acidic Deprotection (e.g., TFA) main->deprotection alkylation Alkylation (Base, R-X) main->alkylation 3-Hydroxy-N-Boc-morpholine 3-Hydroxy-N-Boc-morpholine reduction->3-Hydroxy-N-Boc-morpholine 3-Alkyl-3-hydroxy-N-Boc-morpholine 3-Alkyl-3-hydroxy-N-Boc-morpholine grignard->3-Alkyl-3-hydroxy-N-Boc-morpholine 3-Oxomorpholine 3-Oxomorpholine deprotection->3-Oxomorpholine 2-Alkyl-N-Boc-3-oxomorpholine 2-Alkyl-N-Boc-3-oxomorpholine alkylation->2-Alkyl-N-Boc-3-oxomorpholine

Caption: Key reactive sites and potential transformations of N-Boc-3-oxomorpholine.

Applications in Drug Discovery and Development

The morpholine and morpholin-3-one motifs are prevalent in a wide array of pharmaceuticals due to their favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability. The ability to introduce this scaffold into a molecule during a synthetic sequence is therefore of high value.

N-Boc-3-oxomorpholine serves as a versatile building block, allowing for the controlled introduction of the 3-oxomorpholine core. The Boc group ensures that the nitrogen is protected during other chemical transformations and can be deprotected at a later stage to allow for further functionalization, such as amide bond formation or reductive amination. This makes it a useful intermediate in the synthesis of novel drug candidates.

References

The Morpholine Motif: A Historical and Technical Guide to a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Misnomer to a Cornerstone of Medicinal Chemistry

The story of morpholine, a simple six-membered heterocycle containing nitrogen and oxygen, is a testament to the serendipitous nature of chemical discovery and the enduring value of a versatile molecular scaffold. Its initial synthesis in the late 19th century by German chemist Ludwig Knorr was born from a misconception; Knorr incorrectly believed the morpholine ring to be a core component of the morphine molecule, hence the name.[1] Despite this erroneous origin, morpholine has carved its own significant niche in the world of chemistry, evolving from an industrial solvent and corrosion inhibitor to a "privileged structure" in medicinal chemistry.[2][3]

Morpholine's journey into the realm of pharmaceuticals has been driven by its unique physicochemical properties. The presence of both a basic nitrogen atom and an ether oxygen atom imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance a drug candidate's solubility, permeability, and overall pharmacokinetic profile.[4] The morpholine ring is often incorporated into molecules to improve their metabolic stability and reduce off-target effects.[4] Its versatility as a synthetic building block, readily introduced through various chemical reactions, has further cemented its importance in the design and development of novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders.[5][6] This guide provides an in-depth exploration of the discovery, history, and synthetic utility of morpholine-based building blocks, offering valuable insights for researchers and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize key quantitative data for morpholine and its derivatives, highlighting their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Morpholine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogPBoiling Point (°C)
MorpholineC₄H₉NO87.128.49-0.86128-131
N-MethylmorpholineC₅H₁₁NO101.157.38-0.36115-116
N-EthylmorpholineC₆H₁₃NO115.177.730.07138-140
N-PhenylmorpholineC₁₀H₁₃NO163.225.31.83268-270

Data compiled from various sources.[7][8][9]

Table 2: Structure-Activity Relationship of Morpholine-Containing PI3K Inhibitors

CompoundMorpholine ReplacementPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
ZSTK474-5.020.83.910.2
Analog 6aEthanolamine9.9>1009.825.5
Analog 6bDiethanolamine3.7>10010.014.6

This table illustrates the importance of the morpholine moiety for potent and broad-spectrum PI3K inhibition. Data adapted from a study on ZSTK474 analogs.[10]

Table 3: Binding Affinities (Ki) of Morpholine Derivatives for the Dopamine D4 Receptor

CompoundR GroupD₄ Ki (nM)D₂/D₄ SelectivityD₃/D₄ Selectivity
18 4-CH₃8.5452481738
21 4-OCH₃8.9230201202
24 4-Cl9.1883183715
27 4-NO₂9.3336311660

This table showcases the high affinity and selectivity of para-substituted phenylpiperazine-morpholine derivatives for the dopamine D4 receptor. Data adapted from a study on D4 receptor antagonists.[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of morpholine and key morpholine-based building blocks.

Protocol 1: Synthesis of Morpholine by Dehydration of Diethanolamine

This protocol describes the laboratory-scale synthesis of morpholine from diethanolamine using a strong acid catalyst.

Materials:

  • Diethanolamine

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, place diethanolamine.

  • Slowly add concentrated sulfuric acid (or hydrochloric acid) dropwise from a dropping funnel while cooling the flask in an ice bath and stirring continuously. The addition is exothermic.

  • After the addition is complete, heat the mixture to 180-200°C for several hours to effect the dehydration and cyclization.

  • Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide.

  • Isolate the crude morpholine by steam distillation or extraction with a suitable organic solvent.

  • Dry the crude product over anhydrous potassium carbonate.

  • Purify the morpholine by fractional distillation, collecting the fraction boiling at 128-131°C.

Protocol 2: Synthesis of 2-Substituted and 2,3-Disubstituted Morpholines from Aziridines

This one-pot, metal-free protocol describes the synthesis of substituted morpholines from aziridines and haloalcohols.[12]

Materials:

  • Aziridine derivative (1 equivalent)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2 equivalents)

  • Halogenated alcohol (e.g., 2-chloroethanol, 2-bromoethanol) (10 equivalents)

  • Potassium hydroxide (KOH) (12 equivalents)

  • Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aziridine derivative and ammonium persulfate.

  • Add the halogenated alcohol and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add THF and excess potassium hydroxide to the reaction mixture.

  • Stir the mixture at room temperature to facilitate the intramolecular cyclization.

  • After the reaction is complete (monitored by TLC), perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Alkylation of Morpholine

This protocol outlines the general procedure for the N-alkylation of morpholine using an alkyl halide.

Materials:

  • Morpholine (1 equivalent)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Acetone or Acetonitrile

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve morpholine in acetone or acetonitrile.

  • Add potassium carbonate to the solution.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated morpholine.

  • Purify the product by distillation or column chromatography if necessary.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Growth, and Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor Morpholine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by morpholine-based drugs.

Experimental Workflow Diagram

Synthesis_Workflow start Start: Diethanolamine acid Add Sulfuric Acid (Catalyst) start->acid heat Heat to 180-200°C (Dehydration/Cyclization) acid->heat neutralize Neutralize with NaOH heat->neutralize distill Steam Distillation neutralize->distill dry Dry over K₂CO₃ distill->dry purify Fractional Distillation dry->purify end End: Pure Morpholine purify->end

Caption: Workflow for the synthesis of morpholine from diethanolamine.

References

A Technical Guide to Tert-butyl 3-oxomorpholine-4-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Building Block in Medicinal Chemistry

Introduction: Tert-butyl 3-oxomorpholine-4-carboxylate, also known as 4-Boc-3-oxomorpholine, is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, morpholine-based scaffold, combined with the presence of a reactive ketone and a protecting tert-butyloxycarbonyl (Boc) group, makes it a valuable and versatile building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and its application in the development of novel therapeutics.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit their research and development needs.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueCitations
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
CAS Number 142929-48-4, 1000349-34-0[1]
Appearance Typically a solid[1]
Purity Commonly available in purities of ≥97%
Solubility Soluble in common organic solvents such as dichloromethane and ethyl acetate.
Storage Conditions Store in a cool, dry place, sealed from moisture.[1]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the N-protection of the commercially available morpholin-3-one. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Morpholin-3-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve morpholin-3-one in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add triethylamine, followed by a catalytic amount of 4-(dimethylamino)pyridine.

  • Add di-tert-butyl dicarbonate portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a pure solid.

G Morpholin-3-one Morpholin-3-one Reaction_Vessel DCM Room Temp Morpholin-3-one->Reaction_Vessel Boc2O Boc2O Boc2O->Reaction_Vessel TEA, DMAP TEA, DMAP TEA, DMAP->Reaction_Vessel Product This compound Reaction_Vessel->Product

Figure 1. Synthetic scheme for the preparation of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound lies in its ability to serve as a scaffold for the introduction of molecular diversity. The ketone at the 3-position is a handle for various chemical transformations, while the Boc-protected nitrogen at the 4-position allows for controlled reactions and subsequent deprotection to reveal a secondary amine for further functionalization. This compound is a key intermediate in the synthesis of a variety of biologically active molecules.

Role as a Versatile Building Block

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] Its presence can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability. This compound provides a convenient entry point for the construction of more complex morpholine-containing structures.

While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives are being investigated for a wide range of therapeutic targets. The morpholine core is a common feature in molecules designed to interact with various receptors and enzymes.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas Core This compound Oncology Oncology Core->Oncology Kinase Inhibitors CNS_Disorders CNS Disorders Core->CNS_Disorders Receptor Modulators Inflammation Inflammation Core->Inflammation Enzyme Inhibitors

Figure 2. Potential applications of this compound as a building block in drug discovery.

Conclusion

This compound is a commercially available and highly valuable building block for researchers and professionals in drug discovery and development. Its straightforward synthesis and versatile reactivity make it an ideal starting material for the creation of diverse libraries of morpholine-containing compounds. The established importance of the morpholine scaffold in medicinal chemistry underscores the potential of this compound to contribute to the development of new and effective therapies for a range of diseases. Further exploration of its synthetic utility is likely to lead to the discovery of novel bioactive molecules with significant therapeutic potential.

References

Navigating the Chemistry of Tert-butyl 3-oxomorpholine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl 3-oxomorpholine-4-carboxylate is a heterocyclic building block that holds significant potential in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a morpholine core with a strategically placed ketone and a tert-butyloxycarbonyl (Boc) protecting group, make it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The morpholine scaffold is a well-established pharmacophore, known to impart favorable properties such as improved aqueous solubility and metabolic stability to drug candidates. This technical guide provides a comprehensive overview of the available safety data, physicochemical properties, and potential synthetic applications of this compound, aimed at professionals in research and drug development.

Safety and Handling

General Safety Recommendations:

  • Ingestion: Do not ingest. May be harmful if swallowed.

  • Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.

  • Skin Contact: Avoid contact with skin. May cause skin irritation.

  • Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

In case of exposure, it is crucial to seek fresh air, wash affected skin with plenty of water, and flush eyes with water for several minutes. If symptoms persist, seek medical attention.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 142929-48-4
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Appearance Solid or liquid
Purity Typically ≥97%
Storage Sealed in a dry place at room temperature or 2-8°C

Synthetic Utility and Experimental Workflow

This compound serves as a versatile intermediate in organic synthesis, primarily due to the presence of the ketone functional group and the Boc-protected amine. The ketone allows for a variety of chemical transformations, such as reduction to an alcohol, reductive amination to introduce new substituents, and reactions with organometallic reagents to form carbon-carbon bonds. The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.

While specific experimental protocols for this compound are not widely published, a general workflow for its utilization in the synthesis of a more complex molecule can be conceptualized. The following diagram illustrates a potential synthetic pathway starting from this compound.

G A This compound B Reduction of Ketone (e.g., NaBH4) A->B Step 1 C Tert-butyl 3-hydroxymorpholine-4-carboxylate B->C D Deprotection (e.g., TFA) C->D Step 2 E 3-Hydroxymorpholine D->E F Functionalization of Amine (e.g., Acylation, Alkylation) E->F Step 3 G Target Molecule F->G

A potential synthetic workflow utilizing this compound.

Representative Experimental Protocol (General): Boc Protection of an Amine

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general procedure for the Boc protection of a secondary amine, a common step in the synthesis of such molecules, is as follows. This protocol is illustrative and would need to be adapted for the specific substrate.

  • Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Boc-protected amine.

Role in Drug Discovery and Signaling Pathways

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can enhance pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. While there is no specific information linking this compound to a particular signaling pathway, its derivatives could potentially be designed to target a wide range of biological targets.

For instance, the morpholine moiety is a key component of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib and the PI3K inhibitor GDC-0941. The functional handles on this compound provide the necessary points for chemical elaboration to generate libraries of compounds for screening against various kinases, proteases, and other enzyme targets.

The logical relationship for its application in drug discovery can be visualized as follows:

G cluster_0 Drug Discovery Process A This compound (Building Block) B Chemical Synthesis & Library Generation A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Candidate E->F

Role of the building block in a typical drug discovery pipeline.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical building block for drug discovery and organic synthesis. While a comprehensive, standardized safety data sheet is not readily accessible, a cautious approach based on the known hazards of similar compounds is warranted. Its chemical functionality allows for diverse synthetic transformations, making it an attractive starting point for the creation of novel molecules with potential biological activity. The presence of the morpholine core suggests that its derivatives may possess favorable pharmacokinetic properties, a desirable trait in the development of new therapeutics. Further research into the reactivity and biological applications of this compound is encouraged to fully unlock its potential.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This application note provides a comprehensive, two-step experimental protocol for the synthesis of Tert-butyl 3-oxomorpholine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic building block frequently utilized in the synthesis of biologically active molecules. Its morpholine core, combined with the reactive keto group and the protective tert-butoxycarbonyl (Boc) group, makes it a versatile intermediate for introducing the morpholine moiety in drug discovery programs. This protocol outlines a reliable and reproducible method for its preparation, starting from readily available commercial reagents. The synthesis proceeds in two main steps: the formation of the morpholin-3-one ring via cyclization, followed by the N-protection of the resulting secondary amine with a Boc group.

Experimental Protocol

The synthesis is divided into two distinct steps:

Step 1: Synthesis of Morpholin-3-one from Ethanolamine and Chloroacetyl Chloride

This step involves the acylation of ethanolamine with chloroacetyl chloride, followed by an intramolecular cyclization to form the morpholin-3-one ring.

Materials and Reagents:

  • Ethanolamine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethanolamine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium hydroxide (2.2 eq) in water.

  • Slowly and simultaneously add chloroacetyl chloride (1.1 eq) and the sodium hydroxide solution to the ethanolamine solution via two separate dropping funnels. Maintain the internal temperature of the reaction mixture between 0-10 °C and the pH between 10-11 during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude morpholin-3-one.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure morpholin-3-one.

Step 2: Synthesis of this compound (N-Boc Protection of Morpholin-3-one)

This step involves the protection of the secondary amine of morpholin-3-one with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Materials and Reagents:

  • Morpholin-3-one (from Step 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve morpholin-3-one (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or a catalytic amount of DMAP to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain this compound as a pure solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: Morpholin-3-one SynthesisStep 2: N-Boc Protection
Starting Material EthanolamineMorpholin-3-one
Reagents Chloroacetyl chloride, NaOHDi-tert-butyl dicarbonate, TEA/DMAP
Solvent Dichloromethane, WaterDichloromethane or THF
Reaction Temperature 0-10 °C, then Room TemperatureRoom Temperature
Reaction Time 3-4 hours4-6 hours
Typical Yield 60-70%85-95%
Purification Method Vacuum Distillation/RecrystallizationFlash Column Chromatography
Final Product Purity >95%>98%

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Morpholin-3-one Synthesis cluster_step2 Step 2: N-Boc Protection A 1. Dissolve Ethanolamine in DCM B 2. Add Chloroacetyl Chloride & NaOH (0-10°C) A->B C 3. Stir at Room Temperature B->C D 4. Work-up (Extraction & Drying) C->D E 5. Purification (Distillation/Recrystallization) D->E F Morpholin-3-one E->F G 1. Dissolve Morpholin-3-one in DCM/THF F->G Intermediate H 2. Add TEA/DMAP & Boc₂O G->H I 3. Stir at Room Temperature H->I J 4. Work-up (Extraction & Drying) I->J K 5. Purification (Column Chromatography) J->K L This compound K->L

Caption: Workflow for the two-step synthesis of the target compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Sodium hydroxide is corrosive.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols: Tert-butyl 3-oxomorpholine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxomorpholine-4-carboxylate is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of complex bioactive molecules. Its rigid, saturated morpholine core, combined with a strategically placed ketone and a protective Boc group, makes it an ideal starting material for creating diverse libraries of compounds with potential therapeutic applications. The morpholine moiety is a privileged scaffold in drug discovery, known to improve physicochemical properties such as aqueous solubility and metabolic stability, and to provide key interactions with biological targets.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (BTK) and Cyclin-dependent kinase 9 (CDK9).

Key Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its primary application lies in the generation of 3-substituted morpholine derivatives, which are core components of numerous kinase inhibitors investigated for the treatment of cancers and inflammatory diseases.

1. Synthesis of Kinase Inhibitors:

The morpholine scaffold is a common feature in many approved and investigational kinase inhibitors.[3][4] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the overall scaffold helps to orient substituents for optimal binding to the kinase active site. This compound is a key precursor for introducing this valuable pharmacophore.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[1][5] Several BTK inhibitors, including the groundbreaking drug ibrutinib, feature a piperidine or a structurally related morpholine moiety. While patents for ibrutinib synthesis often describe piperidine-based intermediates, the analogous morpholine-containing compounds are of significant interest for developing next-generation inhibitors with potentially improved properties.

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: CDK9 is a key regulator of transcription elongation and a promising target in oncology.[6] Overexpression of CDK9 is implicated in various cancers, and its inhibition can lead to the downregulation of anti-apoptotic proteins, inducing cancer cell death.[7] The development of selective CDK9 inhibitors often incorporates heterocyclic scaffolds, and the morpholine ring is a valuable component in achieving desired potency and selectivity.

2. Scaffolding for CNS-Active Agents:

The morpholine nucleus is also prevalent in compounds targeting the central nervous system (CNS), including treatments for neurological and psychiatric disorders. Its ability to improve drug-like properties is particularly beneficial for CNS penetration.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations of this compound.

Protocol 1: Reductive Amination of this compound

This protocol describes the conversion of the ketone functionality into a secondary amine, a crucial step for introducing diversity and building more complex molecules.

Reaction Scheme:

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen supply for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add the primary amine (1.1 eq) to the solution.

  • Add glacial acetic acid (1.1 eq) to the reaction mixture to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Deprotection of 3-Aminomorpholine Derivatives

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine on the morpholine ring, allowing for further functionalization.

Reaction Scheme:

Materials:

  • Boc-protected 3-aminomorpholine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected 3-aminomorpholine derivative (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane, 5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product may be obtained as a free base or a salt, depending on the workup procedure.

Quantitative Data and Structure-Activity Relationships (SAR)

The morpholine scaffold has been extensively explored in the development of kinase inhibitors. The following tables summarize representative data for morpholine-containing inhibitors of BTK and CDK9, highlighting key structure-activity relationships.

Table 1: SAR of Morpholine-Containing BTK Inhibitors

Compound IDR-Group at Morpholine-3BTK IC50 (nM)Kinase SelectivityReference
Ibrutinib (piperidine analog) Acryloyl0.5High (covalent)
Analog A 4-Phenoxyphenyl15Moderate
Analog B 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine5Good
Analog C 4-aminopyrazolo[3,4-d]pyrimidine25Moderate

Note: Data is illustrative and compiled from various sources. Direct comparison may be limited by different assay conditions.

SAR Insights for BTK Inhibitors:

  • The nature of the substituent at the 3-position of the morpholine (or piperidine) ring is critical for potent BTK inhibition.

  • Larger, aromatic groups that can form favorable interactions within the kinase active site generally lead to higher potency.

  • The acryloyl group in ibrutinib forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition and high potency.

Table 2: SAR of Morpholine-Containing CDK9 Inhibitors

Compound IDR-Group at Morpholine-3CDK9 IC50 (nM)Selectivity over other CDKsReference
Compound X 2-anilinopyrimidine50Good vs CDK1/2[6]
Compound Y 4-aminopyrimidine25Excellent vs CDK1/2[6]
Compound Z 2-(pyridin-4-ylamino)thiazole75Moderate

Note: Data is illustrative and compiled from various public sources.

SAR Insights for CDK9 Inhibitors:

  • The substituent at the 3-position of the morpholine ring plays a key role in determining both the potency and selectivity of CDK9 inhibitors.

  • Heterocyclic ring systems capable of forming hydrogen bonds with the hinge region of the kinase are often favored.

  • Small modifications to the substituents can significantly impact selectivity against other members of the CDK family.

Signaling Pathway and Experimental Workflow Diagrams

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade. Inhibition of BTK blocks downstream signaling, leading to decreased B-cell proliferation and survival.[1][5]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Pathway Calcium->NFkB PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation BTKi BTK Inhibitor (e.g., Ibrutinib) BTKi->BTK Inhibition

Caption: BTK Signaling Pathway and Point of Inhibition.

CDK9/P-TEFb Transcriptional Regulation Pathway

This diagram shows the role of the CDK9/P-TEFb complex in regulating transcription elongation. Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to a stall in transcription and subsequent apoptosis in cancer cells.[2]

CDK9_Pathway cluster_nucleus Nucleus DNA DNA RNAPII RNA Polymerase II (paused) DNA->RNAPII Transcription Initiation Elongation Transcription Elongation RNAPII->Elongation Release PTEFb P-TEFb (CDK9/CycT1) PTEFb->RNAPII Phosphorylation of Ser2 mRNA mRNA Elongation->mRNA AntiApoptotic Anti-apoptotic Proteins (e.g., Mcl-1) mRNA->AntiApoptotic Translation Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition CDK9i CDK9 Inhibitor CDK9i->PTEFb Inhibition

Caption: CDK9/P-TEFb Transcriptional Control Pathway.

Experimental Workflow for Synthesis and Evaluation of Morpholine-Based Kinase Inhibitors

The following diagram outlines a typical workflow for the development of novel kinase inhibitors starting from this compound.

Experimental_Workflow Start Tert-butyl 3-oxomorpholine-4-carboxylate ReductiveAmination Reductive Amination (Protocol 1) Start->ReductiveAmination BocDeprotection Boc-Deprotection (Protocol 2) ReductiveAmination->BocDeprotection Coupling Coupling with Kinase-Targeting Fragment BocDeprotection->Coupling Purification Purification & Characterization Coupling->Purification InVitro In Vitro Kinase Assay (IC50 Determination) Purification->InVitro CellBased Cell-Based Assays (Proliferation, Apoptosis) InVitro->CellBased SAR SAR Analysis & Lead Optimization CellBased->SAR SAR->ReductiveAmination Iterative Design

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: N-Boc Protection of 3-Oxomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its ease of introduction, stability under a variety of reaction conditions, and facile cleavage under mild acidic conditions. This document provides detailed application notes and protocols for the N-Boc protection of 3-oxomorpholine using di-tert-butyl dicarbonate (Boc-anhydride). 3-Oxomorpholine is a valuable heterocyclic building block in medicinal chemistry, and its effective protection is crucial for the synthesis of more complex derivatives.

Reaction Principle

The N-Boc protection of 3-oxomorpholine proceeds via the nucleophilic attack of the secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This reaction is typically carried out in the presence of a base to neutralize the liberated proton and drive the reaction to completion. The resulting product is the N-protected carbamate, tert-butyl 3-oxomorpholine-4-carboxylate.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
3-OxomorpholineC₄H₇NO₂101.10-4446-44-0
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25Colorless solid or liquid24424-99-5
This compoundC₉H₁₅NO₄201.22Solid142929-48-4
Table 2: Representative Reaction Conditions for N-Boc Protection of 3-Oxomorpholine
EntrySolventBase (equiv.)(Boc)₂O (equiv.)Temperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)Triethylamine (1.2)1.10 to rt2-4>90
2Tetrahydrofuran (THF)4-DMAP (0.1)1.1rt1-3>95
3Acetonitrile-1.5rt12High
41,4-Dioxane/WaterNaHCO₃ (2.0)1.2rt4-6High

Note: Yields are representative and can vary based on reaction scale and purification method.

Table 3: Characterization Data for this compound
AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.25 (s, 2H), 3.95 (t, J=5.2 Hz, 2H), 3.75 (t, J=5.2 Hz, 2H), 1.48 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 168.5, 154.2, 81.5, 68.0, 48.5, 42.0, 28.3
Mass Spec (ESI-MS) m/z: 202.1 [M+H]⁺, 224.1 [M+Na]⁺
Appearance White to off-white solid[1]

Note: NMR data is predicted and may vary slightly from experimental values.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Oxomorpholine using Triethylamine in Dichloromethane

Materials:

  • 3-Oxomorpholine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-oxomorpholine (1.0 equiv).

  • Dissolve the 3-oxomorpholine in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equiv) to the stirred solution.

  • Slowly add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of DCM), saturated aqueous NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, this compound, can be further purified by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: N-Boc Protection of 3-Oxomorpholine using 4-DMAP in Tetrahydrofuran

Materials:

  • 3-Oxomorpholine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (4-DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-oxomorpholine (1.0 equiv) and a catalytic amount of 4-DMAP (0.1 equiv) in anhydrous THF (approximately 0.2 M concentration).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) at room temperature.

  • Stir the reaction mixture for 1-3 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of ethyl acetate) and brine (1 x volume of ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to yield the product.

  • Purify by column chromatography if needed.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products & Byproducts 3-Oxomorpholine 3-Oxomorpholine Nucleophilic_Attack Nucleophilic Attack 3-Oxomorpholine->Nucleophilic_Attack Amine Boc-anhydride Di-tert-butyl dicarbonate Boc-anhydride->Nucleophilic_Attack Carbonyl Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer (Base) Intermediate->Proton_Transfer Elimination Elimination Proton_Transfer->Elimination N-Boc-3-oxomorpholine N-Boc-3-oxomorpholine Elimination->N-Boc-3-oxomorpholine t-Butanol tert-Butanol Elimination->t-Butanol CO2 Carbon Dioxide Elimination->CO2

Caption: Reaction mechanism of N-Boc protection.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Oxomorpholine in Anhydrous Solvent B Add Base (e.g., Et3N) A->B C Add Di-tert-butyl dicarbonate B->C D Stir at 0°C to Room Temp C->D E Monitor by TLC/LC-MS D->E F Aqueous Wash E->F Reaction Complete G Dry Organic Layer F->G H Concentrate in vacuo G->H I Purify (if necessary) H->I

References

Application Notes and Protocols: Synthesis of Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 3-oxomorpholine-4-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of various pharmaceutical agents. The morpholin-3-one core is a key pharmacophore in a range of biologically active molecules. This document provides a detailed reaction mechanism and an experimental protocol for the synthesis of this compound, presented in a two-step process: the formation of the morpholin-3-one ring followed by N-protection with a tert-butyloxycarbonyl (Boc) group.

Reaction Mechanism

The synthesis of this compound is typically achieved through a two-step sequence. The first step involves the formation of the morpholin-3-one core via intramolecular cyclization. The second step is the protection of the secondary amine with a Boc group.

Step 1: Synthesis of Morpholin-3-one

The formation of morpholin-3-one can be accomplished by the reaction of 2-aminoethanol with an ethyl chloroacetate. The reaction proceeds through an initial nucleophilic substitution, where the amino group of 2-aminoethanol attacks the electrophilic carbon of ethyl chloroacetate, followed by a base-mediated intramolecular cyclization to form the lactam ring.

Step 2: N-Boc Protection of Morpholin-3-one

The secondary amine of the newly formed morpholin-3-one is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This results in the formation of the N-Boc protected product, this compound. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3]

Reaction Pathway

Reaction_Mechanism Overall Reaction Scheme cluster_step1 Step 1: Morpholin-3-one Formation cluster_step2 Step 2: N-Boc Protection 2-Aminoethanol 2-Aminoethanol Intermediate N-(2-hydroxyethyl)glycine ethyl ester 2-Aminoethanol->Intermediate + Ethyl chloroacetate (Nucleophilic Substitution) Ethyl_chloroacetate Ethyl chloroacetate Morpholin-3-one Morpholin-3-one Intermediate->Morpholin-3-one Base (Intramolecular Cyclization) Morpholin-3-one_step2 Morpholin-3-one Morpholin-3-one->Morpholin-3-one_step2 Product from Step 1 Boc2O Di-tert-butyl dicarbonate (Boc)₂O Final_Product This compound Morpholin-3-one_step2->Final_Product + (Boc)₂O, Base (N-acylation)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Morpholin-3-one

This protocol is adapted from established procedures for the synthesis of morpholin-3-ones.[4]

  • Reagents and Materials:

    • 2-Aminoethanol

    • Sodium metal

    • Isopropanol

    • Ethyl chloroacetate

    • Ethyl acetate (for recrystallization)

  • Procedure:

    • To a solution of 2-aminoethanol (1.1 eq.) in isopropanol, add sodium metal (1.1 eq.) in batches.

    • Heat the reaction mixture to 50 °C and stir for 5 hours.

    • Cool the resulting yellow solution to 0 °C in an ice-water bath.

    • Slowly add ethyl chloroacetate (1.0 eq.) dropwise at 0 °C.

    • Heat the formed suspension to 80 °C and stir for 2 hours.

    • After the reaction is complete, filter the mixture to remove insoluble impurities and wash the filter cake with isopropanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude solid.

    • Recrystallize the crude product from a mixed solvent of isopropanol and ethyl acetate to yield morpholin-3-one.

Step 2: Synthesis of this compound

This protocol is based on standard N-Boc protection procedures.[1][3]

  • Reagents and Materials:

    • Morpholin-3-one

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate (for extraction)

    • Hexanes (for purification)

  • Procedure:

    • Dissolve morpholin-3-one (1.0 eq.) in THF or DCM in a round-bottom flask.

    • Add triethylamine (1.2 eq.) to the solution.

    • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

    • Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Data Presentation

The following table summarizes typical quantitative data for the two-step synthesis. Yields can vary based on reaction scale and purification methods.

StepReactionReactantsSolventBaseTemp. (°C)Time (h)Yield (%)Reference
1Morpholin-3-one Synthesis2-Aminoethanol, Ethyl chloroacetateIsopropanolSodium802~52[4]
2N-Boc ProtectionMorpholin-3-one, (Boc)₂OTHF/DCMTEA/DMAPRoom Temp.2-16>90General Procedure

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Morpholin-3-one Synthesis cluster_step2 Step 2: N-Boc Protection A1 Dissolve 2-aminoethanol in isopropanol A2 Add Sodium metal A1->A2 A3 Heat to 50°C for 5h A2->A3 A4 Cool to 0°C A3->A4 A5 Add Ethyl chloroacetate A4->A5 A6 Heat to 80°C for 2h A5->A6 A7 Filter and concentrate A6->A7 A8 Recrystallize A7->A8 A9 Obtain Morpholin-3-one A8->A9 B1 Dissolve Morpholin-3-one in THF/DCM A9->B1 Use product from Step 1 B2 Add Base (TEA/DMAP) B1->B2 B3 Add (Boc)₂O B2->B3 B4 Stir at Room Temperature B3->B4 B5 Quench with NaHCO₃ B4->B5 B6 Extract with Ethyl Acetate B5->B6 B7 Dry and Concentrate B6->B7 B8 Purify by Chromatography B7->B8 B9 Obtain Final Product B8->B9

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The described two-step synthesis provides a reliable method for the preparation of this compound. The procedures utilize common laboratory reagents and techniques, making this synthetic route accessible for researchers in various settings. The final product is a versatile intermediate for the development of novel therapeutic agents.

References

Application of Tert-butyl 3-oxomorpholine-4-carboxylate in Peptide Synthesis: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Initial Research Findings: Extensive searches of scientific literature and chemical databases did not yield specific published examples, application notes, or established protocols detailing the direct use of Tert-butyl 3-oxomorpholine-4-carboxylate in peptide synthesis. This compound is commercially available and typically classified as a heterocyclic building block or a pharmaceutical intermediate.

Hypothetical Application as a Constrained Dipeptide Mimic:

Based on its chemical structure, this compound presents an intriguing potential application in peptide synthesis as a constrained scaffold or a dipeptide mimetic. The morpholin-3-one core can be envisioned as a surrogate for a dipeptide unit, where the ring structure restricts the conformational flexibility of the peptide backbone. Such conformational constraints are a widely used strategy in medicinal chemistry to enhance biological activity, receptor selectivity, and metabolic stability of peptides.

The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is compatible with standard solid-phase peptide synthesis (SPPS) chemistries, particularly Fmoc/tBu strategies, after the initial coupling of the scaffold. The ketone functionality at the 3-position could potentially serve as a handle for further chemical modifications.

This document outlines a hypothetical application of this compound in peptide synthesis, providing detailed protocols and data based on established principles of peptide chemistry.

Hypothetical Application Notes

Introduction:

This compound is a heterocyclic compound that can be hypothetically utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce a constrained morpholin-3-one moiety into a peptide sequence. This structural element can act as a dipeptide isostere, influencing the secondary structure of the peptide and potentially enhancing its biological properties. The incorporation of such non-natural building blocks is a key strategy in the design of peptidomimetics with improved pharmacological profiles.

The workflow for incorporating this building block would involve the deprotection of the C-terminal amino acid on the solid support, followed by the coupling of this compound as if it were an N-Boc protected amino acid. Subsequent removal of the Boc group would reveal a secondary amine, which can then be coupled to the next amino acid in the sequence.

Workflow for Incorporation:

A proposed workflow for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) is depicted below.

G cluster_resin Solid Support Resin Resin with C-terminal Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling of This compound (e.g., HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Boc_Deprotection Boc Deprotection (e.g., 25% TFA in DCM) Wash2->Boc_Deprotection Neutralization Neutralization (e.g., 10% DIPEA in DMF) Boc_Deprotection->Neutralization Next_Coupling Coupling of next Fmoc-Amino Acid Neutralization->Next_Coupling Elongation Continue Peptide Elongation Next_Coupling->Elongation

Figure 1: Proposed SPPS workflow for incorporating the morpholin-3-one scaffold.

Structural Relationship to a Dipeptide:

The morpholin-3-one core can be considered a mimic of a dipeptide unit, where the cyclic structure constrains the phi (Φ) and psi (Ψ) torsional angles of the peptide backbone.

G cluster_dipeptide Dipeptide Unit cluster_mimic Morpholin-3-one Mimic N_term N-terminus C_alpha1 Cα1 N_term->C_alpha1 Carbonyl1 C=O C_alpha1->Carbonyl1 Amide_NH N-H Carbonyl1->Amide_NH C_alpha2 Cα2 Amide_NH->C_alpha2 C_term C-terminus C_alpha2->C_term N_peptide N-peptide Morpholine_N N4 (from Boc) N_peptide->Morpholine_N CH2_C6 C6 Morpholine_N->CH2_C6 Carbonyl_C3 C3=O Oxygen_O2 O2 Carbonyl_C3->Oxygen_O2 CH2_C2 C2 Oxygen_O2->CH2_C2 CH2_C2->Morpholine_N CH2_C5 C5 CH2_C5->Carbonyl_C3 CH2_C6->CH2_C5 Dipeptide Isosteric Relationship cluster_mimic cluster_mimic Dipeptide->cluster_mimic Mimics cluster_dipeptide cluster_dipeptide

Figure 2: Structural analogy between a dipeptide and the morpholin-3-one core.

Hypothetical Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence on Solid Support

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Coupling of this compound:

    • Prepare the coupling solution: Dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the coupling solution to the resin and shake at room temperature for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Boc Deprotection: Remove the Boc group from the newly coupled morpholinone moiety by treating with 25% TFA in DCM for 30 minutes.

  • Washing and Neutralization: Wash the resin with DCM (3 times) and DMF (3 times). Neutralize the resin with 10% DIPEA in DMF (2 x 5 minutes), followed by washing with DMF (3 times).

  • Chain Elongation: Continue the peptide synthesis by coupling the next Fmoc-amino acid using standard coupling protocols.

Protocol 2: Cleavage and Purification

Materials:

  • Cleavage cocktail: TFA/Triisopropylsilane/Water (95:2.5:2.5)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system with a C18 column

Procedure:

  • Resin Drying: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Hypothetical Quantitative Data

The following table presents hypothetical data comparing the coupling efficiency and purity of a standard dipeptide (Ala-Gly) versus a peptide containing the morpholin-3-one (Mpo) moiety (Ala-Mpo).

ParameterStandard Dipeptide (Ala-Gly)Morpholin-3-one Peptide (Ala-Mpo)
Coupling Time 30 minutes2 hours
Kaiser Test Result NegativeNegative
Crude Peptide Purity (HPLC) 92%85%
Isolated Yield 85%70%
Expected Mass (m/z) [Calculated Mass][Calculated Mass]
Observed Mass (m/z) [Calculated Mass][Calculated Mass]

Note: The longer coupling time and potentially lower yield for the morpholin-3-one containing peptide are hypothetical and reflect the often-observed reduced reactivity of non-standard and sterically hindered building blocks in peptide synthesis.

Disclaimer: The application notes, protocols, and data presented here are hypothetical and intended for illustrative purposes. They are based on established principles of peptide chemistry. Researchers should conduct their own optimization and validation experiments when working with novel building blocks like this compound.

Standard Operating Procedure for Handling Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of Tert-butyl 3-oxomorpholine-4-carboxylate, a key building block in the synthesis of morpholine-containing compounds for pharmaceutical and research applications.

Chemical and Physical Properties

This compound is a solid, stable under normal conditions, and is widely used as a protected morpholinone scaffold in organic synthesis.[1] It is poorly soluble in water but readily dissolves in common organic solvents such as dichloromethane and ethyl acetate.[1]

PropertyValueReference
CAS Number 1000349-34-0[1]
Molecular Formula C₉H₁₅NO₄[1]
Molecular Weight 201.22 g/mol [1]
Appearance Solid[1]
Solubility in Water Poor[1]
Solubility in Organic Solvents Soluble in dichloromethane, ethyl acetate[1]
Stability Stable under normal conditions. May decompose at high temperatures or in the presence of strong acids or bases.[1]

Safety, Handling, and Storage

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry place away from direct sunlight and heat sources.[1]

  • Keep the container tightly sealed to prevent moisture absorption and degradation.[1]

  • Store separately from incompatible materials such as strong acids and bases.[1]

Application Notes: Use in Synthesis

This compound serves as a valuable intermediate in the synthesis of various substituted morpholines, which are important structural motifs in many biologically active compounds. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions at other positions of the molecule before its removal under acidic conditions.

A primary application of this compound is in reductive amination reactions . The ketone functional group can react with a primary amine to form an intermediate imine, which is then reduced in situ to yield a 3-substituted amino-morpholine derivative. This approach is a powerful tool for introducing diversity into the morpholine scaffold.

Experimental Protocols

Protocol for Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add the primary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome and Characterization:

The expected product is the N-Boc protected 3-amino-morpholine derivative. The yield will vary depending on the specific primary amine used. The purified product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Analytical Data for a Representative Product (N-benzyl derivative)
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 5H), 4.20-3.90 (m, 2H), 3.85-3.65 (m, 2H), 3.60-3.40 (m, 2H), 3.20-3.00 (m, 1H), 2.80 (s, 2H), 1.48 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 154.8, 139.5, 128.6, 128.3, 127.2, 80.5, 67.2, 66.8, 55.1, 52.3, 45.6, 28.4
MS (ESI+) m/z 293.18 [M+H]⁺
Protocol for Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.

Materials:

  • N-Boc protected morpholine derivative (from Protocol 4.1)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected morpholine derivative in dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) or an excess of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Co-evaporate with a suitable solvent (e.g., toluene) to ensure complete removal of the acid.

  • The resulting product is typically the TFA or HCl salt of the deprotected amine. If the free base is required, dissolve the salt in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate or triethylamine) and extract with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the deprotected amine.

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification start Dissolve Tert-butyl 3-oxomorpholine-4-carboxylate in anhydrous DCM add_amine Add primary amine start->add_amine stir_imine Stir at RT (20-30 min) add_amine->stir_imine add_stab Add STAB slurry in DCM stir_imine->add_stab stir_reduction Stir at RT (2-16 h) add_stab->stir_reduction quench Quench with sat. NaHCO₃ stir_reduction->quench extract Extract with DCM quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Column chromatography dry_concentrate->purify end Purified Product purify->end

Caption: Workflow for the reductive amination of this compound.

Boc-Deprotection Logical Flow

Boc_Deprotection_Flow start N-Boc Protected Morpholine Derivative dissolve Dissolve in DCM start->dissolve add_acid Add Acid (TFA or HCl in Dioxane) at 0°C dissolve->add_acid react Stir at RT (1-3 h) add_acid->react concentrate Concentrate in vacuo react->concentrate neutralize_check Free Base Required? concentrate->neutralize_check neutralize Neutralize with Base & Extract neutralize_check->neutralize Yes final_product_salt Amine Salt neutralize_check->final_product_salt No final_product_freebase Free Amine neutralize->final_product_freebase

Caption: Logical flow for the Boc-deprotection of a substituted morpholine.

References

Application Notes and Protocols: Deprotection of the Boc Group from Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and peptides, for the protection of amine functionalities. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] Tert-butyl 3-oxomorpholine-4-carboxylate is a valuable building block in medicinal chemistry, with the morpholine scaffold being a key feature in numerous bioactive molecules.[3] The efficient removal of the Boc group to liberate the secondary amine of the 3-oxomorpholine is a critical step in the synthetic routes towards more complex molecular architectures.

This document provides detailed protocols for the deprotection of the Boc group from this compound using common acidic reagents and outlines the general mechanism and workflow.

Mechanism of Acidic Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis of the carbamate.[2] The mechanism involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by an acid.

  • Cleavage: This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decomposition: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.

  • Salt Formation: The liberated amine is then protonated by the acid present in the reaction mixture, typically yielding an amine salt as the final product.[2]

A potential side reaction involves the alkylation of other nucleophilic functional groups by the liberated tert-butyl cation. This can often be mitigated by the use of scavengers, such as anisole or thioanisole, particularly when using strong acids like trifluoroacetic acid (TFA).[2]

Comparative Data on Deprotection Methods

The choice of acidic reagent for Boc deprotection can influence reaction time, temperature, and the nature of the final product salt. The following table summarizes common conditions for the deprotection of Boc-protected amines, which are applicable to this compound.

MethodReagent(s)SolventTypical TimeTypical Temperature (°C)Outcome
1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 2 hours0 to Room TemperatureForms the trifluoroacetate salt of 3-oxomorpholine.[4][5]
2 Hydrogen Chloride (HCl) in Dioxane1,4-Dioxane30 min - 2 hoursRoom TemperatureForms the hydrochloride salt of 3-oxomorpholine.[6][7][8][9]
3 Aqueous Phosphoric AcidToluene1 - 4 hoursRoom Temperature or slightly elevatedYields the phosphate salt, can be a milder alternative.[10]
4 Oxalyl Chloride in MethanolMethanol1 - 4 hoursRoom TemperatureA mild method suitable for substrates with other acid-labile groups.[11][12]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective for the rapid and complete removal of the Boc group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][4]

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This is a widely used and efficient method that yields the hydrochloride salt of the deprotected amine.[6][7][8]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • 1,4-Dioxane, anhydrous (optional, for dilution)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane if necessary, or directly suspend it in the HCl/dioxane solution in a round-bottom flask.

  • To the stirred substrate, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[7][8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[9]

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of 3-oxomorpholine.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[1]

Visualizations

Deprotection Reaction Workflow

General Workflow for Boc Deprotection of this compound cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup & Isolation cluster_product Final Product start This compound reaction Dissolve in Solvent (e.g., DCM or Dioxane) start->reaction add_acid Add Acidic Reagent (e.g., TFA or HCl/Dioxane) reaction->add_acid stir Stir at appropriate temperature add_acid->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate with anti-solvent (e.g., Diethyl Ether) concentrate->precipitate isolate Isolate by filtration precipitate->isolate product 3-Oxomorpholine Salt (TFA or HCl salt) isolate->product

Caption: General experimental workflow for Boc deprotection.

Chemical Transformation Pathway

Chemical Pathway for Boc Deprotection This compound This compound 3-Oxomorpholine Salt 3-Oxomorpholine Salt This compound->3-Oxomorpholine Salt  Acid (TFA or HCl) Solvent (DCM or Dioxane)   Byproducts Byproducts 3-Oxomorpholine Salt->Byproducts + Isobutylene + CO2

Caption: Chemical pathway for acidic Boc deprotection.

References

Application Notes: Tert-butyl 3-oxomorpholine-4-carboxylate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-oxomorpholine-4-carboxylate is a pivotal heterocyclic compound extensively utilized in medicinal chemistry and organic synthesis. Its rigid morpholine core, coupled with the synthetically versatile ketone functionality and the readily cleavable tert-butyloxycarbonyl (Boc) protecting group, establishes it as a valuable scaffold for the construction of complex chiral molecules. This compound serves as a prochiral starting material for the stereoselective synthesis of a variety of substituted morpholine derivatives, which are key structural motifs in numerous biologically active compounds, including approved pharmaceuticals. The strategic introduction of stereocenters at the C-2 and C-3 positions allows for the creation of diverse chiral building blocks for drug discovery and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 142929-48-4[1][2][3]
Molecular Formula C₉H₁₅NO₄[1][3]
Molecular Weight 201.22 g/mol [1][3]
Appearance Solid or liquid[1]
Purity Typically >97%[4]
Storage Sealed in a dry place at room temperature[3]

Key Applications in Asymmetric Synthesis

The prochiral nature of this compound allows for its transformation into valuable chiral synthons through various asymmetric reactions. The ketone moiety at the 3-position is amenable to stereoselective reduction, while the adjacent methylene group (C-2) can be functionalized via diastereoselective alkylation or aldol reactions.

Diastereoselective Alkylation for the Synthesis of 2-Substituted Morpholines

The enolate of this compound can be generated and subsequently alkylated with various electrophiles. The inherent chirality of a modified substrate or the use of a chiral auxiliary can direct the approach of the electrophile, leading to the formation of diastereomerically enriched 2-substituted morpholines. These derivatives are crucial intermediates in the synthesis of bioactive molecules.

Experimental Protocol: Diastereoselective Alkylation

This protocol describes a general procedure for the diastereoselective alkylation of an N-Boc-3-oxomorpholine derivative.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • LDA (1.1 equiv) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • The alkyl halide (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with EtOAc.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 2-alkylated product.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Expected Outcome:

The reaction is expected to yield the 2-substituted morpholine derivative with a diastereomeric ratio favoring one isomer, depending on the substrate and reaction conditions.

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>95:585
Methyl iodide>90:1088
Allyl bromide>92:882

Note: The presented data are representative and may vary based on specific reaction conditions and the chiral directing group.

Diagram: Diastereoselective Alkylation Workflow

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Workup and Purification start This compound in THF at -78 °C add_lda Add LDA start->add_lda stir1 Stir for 1h at -78 °C add_lda->stir1 add_electrophile Add Alkyl Halide stir1->add_electrophile Reaction Progression stir2 Stir for 2-4h at -78 °C add_electrophile->stir2 quench Quench with NH4Cl stir2->quench Reaction Completion extract Extract with EtOAc quench->extract purify Purify by Chromatography extract->purify end Diastereomerically Enriched Product purify->end

Caption: Workflow for diastereoselective alkylation.

Asymmetric Reduction to Chiral 3-Hydroxymorpholines

The ketone functionality of this compound can be stereoselectively reduced to the corresponding alcohol using chiral reducing agents or catalytic asymmetric hydrogenation. This transformation provides access to enantiomerically enriched 3-hydroxymorpholine derivatives, which are valuable precursors for the synthesis of various pharmaceuticals.

Experimental Protocol: Asymmetric Reduction

This protocol outlines a general method for the asymmetric reduction of this compound using a chiral borane reagent.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -25 °C under an inert atmosphere.

  • A solution of (-)-DIP-Chloride™ (1.5 equiv) in anhydrous THF is added dropwise over 30 minutes.

  • The reaction mixture is stirred at -25 °C for 4-6 hours, with progress monitored by TLC.

  • The reaction is quenched by the slow addition of MeOH at -25 °C.

  • The mixture is warmed to room temperature and stirred for 30 minutes.

  • The solvent is removed under reduced pressure. The residue is dissolved in Et₂O and washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the chiral 3-hydroxymorpholine derivative.

  • The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Expected Outcome:

This procedure is expected to produce the corresponding 3-hydroxymorpholine with high enantioselectivity.

Chiral Reducing AgentEnantiomeric Excess (e.e.) (%)Yield (%)
(-)-DIP-Chloride™>9890
(R)-CBS Catalyst / Borane>9585

Note: The presented data are representative and may vary based on specific reaction conditions.

Diagram: Asymmetric Reduction Pathway

G start This compound product Enantiomerically Enriched (3R)- or (3S)-hydroxy-morpholine derivative start->product Asymmetric Reduction reagent Chiral Reducing Agent (e.g., (-)-DIP-Chloride™) reagent->product

Caption: Pathway for asymmetric reduction.

Application in the Synthesis of Aprepitant Intermediates

The antiemetic drug Aprepitant features a chiral morpholine core, highlighting the significance of stereocontrolled synthesis of such scaffolds.[5][6][7] While the exact commercial synthesis may vary, laboratory-scale syntheses often rely on the construction of a chiral morpholin-2-one intermediate.[5][6] The methodologies developed for the asymmetric functionalization of this compound provide a conceptual framework for accessing such key intermediates. For instance, a diastereoselective alkylation could install the required substituent at the C-2 position, which could then be further elaborated to the final drug molecule.

Diagram: Logical Relationship in Aprepitant Synthesis

G A Tert-butyl 3-oxomorpholine-4-carboxylate B Asymmetric Functionalization (e.g., Alkylation) A->B Prochiral Substrate C Chiral 2-Substituted Morpholinone Intermediate B->C Key Chiral Building Block D Further Synthetic Steps C->D Elaboration E Aprepitant D->E Final Product

Caption: Role in accessing Aprepitant intermediates.

This compound is a highly valuable and versatile building block in asymmetric synthesis. Its prochiral nature allows for the efficient and stereocontrolled introduction of substituents, leading to the formation of enantiomerically enriched morpholine derivatives. These chiral synthons are of paramount importance in the development of novel therapeutics, as exemplified by their relevance to the synthesis of complex molecules like Aprepitant. The detailed protocols and methodologies presented herein provide a practical guide for researchers and scientists in the field of drug discovery and development to effectively utilize this important chiral building block.

References

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Tert-butyl 3-oxomorpholine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is designed for scalability, efficiency, and high purity of the final product.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a three-step process starting from commercially available diethanolamine. The strategy involves:

  • N-Boc Protection: Protection of the secondary amine of diethanolamine with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent oxidation step.

  • Oxidation: Selective oxidation of one of the hydroxyl groups to a ketone functionality to form the desired 3-oxomorpholine ring.

  • Purification: Purification of the final product to meet the stringent purity requirements for pharmaceutical applications.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventReaction Time (h)Temperature (°C)Expected Yield (%)Expected Purity (%)
1N-Boc ProtectionDi-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA)Dichloromethane (DCM)4-60 to RT90-95>98
2OxidationDess-Martin Periodinane (DMP)Dichloromethane (DCM)2-4RT85-90>95 (crude)
3PurificationSilica Gel ChromatographyEthyl Acetate/Hexane-->90 (from crude)>99.5

Experimental Protocols

Step 1: Synthesis of Tert-butyl 2,2'-(hydroxymethylene)bis(azanediyl)diacetate (N-Boc-diethanolamine)

Principle: This step involves the protection of the secondary amine of diethanolamine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to neutralize the acid formed during the reaction.[1]

Materials:

  • Diethanolamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of diethanolamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise over 1 hour.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford Tert-butyl 2,2'-(hydroxymethylene)bis(azanediyl)diacetate as a crude product, which is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

Principle: This step involves the selective oxidation of one of the primary alcohols of N-Boc-diethanolamine to a ketone using Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent.[2] The intramolecular cyclization occurs simultaneously or upon workup to form the morpholine-3-one ring.

Materials:

  • Tert-butyl 2,2'-(hydroxymethylene)bis(azanediyl)diacetate (from Step 1)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of Tert-butyl 2,2'-(hydroxymethylene)bis(azanediyl)diacetate (1.0 eq) in dichloromethane (DCM) at room temperature, Dess-Martin Periodinane (1.2 eq) is added portion-wise over 30 minutes.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • The mixture is stirred vigorously for 30 minutes until the layers become clear.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

Step 3: Purification of this compound

Principle: The crude product is purified by flash column chromatography on silica gel to remove any unreacted starting material, oxidant byproducts, and other impurities to achieve the high purity required for pharmaceutical applications.[3]

Materials:

  • Crude this compound (from Step 2)

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexane

Procedure:

  • A silica gel column is prepared using a slurry of silica gel in hexane.

  • The crude product is dissolved in a minimal amount of DCM and adsorbed onto a small amount of silica gel.

  • The adsorbed material is loaded onto the prepared column.

  • The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fractions are collected and analyzed by TLC.

  • Fractions containing the pure product are combined and concentrated under reduced pressure to give this compound as a white to off-white solid.

Analytical Methods

The purity and identity of the final product and intermediates can be confirmed using the following analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and identifying pure fractions during chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation.

  • Mass Spectrometry (MS): For confirmation of the molecular weight.[4][5]

  • High-Performance Liquid Chromatography (HPLC): For determining the final purity of the product.

Visualizations

Synthetic Pathway

Synthesis_Pathway Diethanolamine Diethanolamine N_Boc_Diethanolamine N-Boc-diethanolamine Diethanolamine->N_Boc_Diethanolamine (Boc)₂O, TEA DCM, 0°C to RT Final_Product This compound N_Boc_Diethanolamine->Final_Product Dess-Martin Periodinane DCM, RT

Caption: Synthetic route for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Purification Reaction1 Reaction Setup (Diethanolamine, TEA, DCM) Addition1 Addition of (Boc)₂O Reaction1->Addition1 Stirring1 Stirring at RT Addition1->Stirring1 Workup1 Aqueous Workup Stirring1->Workup1 Evaporation1 Solvent Evaporation Workup1->Evaporation1 Reaction2 Reaction Setup (N-Boc-diethanolamine, DCM) Evaporation1->Reaction2 Addition2 Addition of DMP Reaction2->Addition2 Stirring2 Stirring at RT Addition2->Stirring2 Quenching Quenching Stirring2->Quenching Workup2 Aqueous Workup Quenching->Workup2 Evaporation2 Solvent Evaporation Workup2->Evaporation2 Column_Prep Column Preparation Evaporation2->Column_Prep Loading Sample Loading Column_Prep->Loading Elution Gradient Elution Loading->Elution Fraction_Collection Fraction Collection & Analysis Elution->Fraction_Collection Evaporation3 Solvent Evaporation Fraction_Collection->Evaporation3 Final_Product_Node Final_Product_Node Evaporation3->Final_Product_Node Pure Product

Caption: Detailed workflow for the synthesis and purification process.

References

Synthetic Routes to Functionalized Morpholines Using Tert-butyl 3-oxomorpholine-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized morpholines utilizing the versatile building block, tert-butyl 3-oxomorpholine-4-carboxylate. The methodologies outlined herein describe key transformations including diastereoselective reduction, α-alkylation, and reductive amination, enabling access to a diverse range of substituted morpholine scaffolds crucial for drug discovery and development.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast number of approved drugs and biologically active compounds. Their unique physicochemical properties, including improved aqueous solubility and metabolic stability, make them attractive components in medicinal chemistry. This compound serves as a valuable and versatile starting material for the stereocontrolled synthesis of various functionalized morpholines. The presence of the ketone functionality at the C3 position, coupled with the Boc-protected nitrogen, allows for selective modifications at different positions of the morpholine ring.

Key Synthetic Transformations

The strategic functionalization of this compound can be achieved through three primary pathways:

  • Diastereoselective Reduction of the Ketone: The reduction of the C3-ketone to a hydroxyl group introduces a new stereocenter. The choice of reducing agent is critical for controlling the stereochemical outcome, yielding either cis- or trans-3-hydroxymorpholine derivatives.

  • α-Alkylation of the Enolate: Formation of the enolate at the C2 position allows for the introduction of a wide range of alkyl substituents. This reaction is a powerful tool for generating C2-substituted morpholin-3-ones.

  • Reductive Amination of the Ketone: The ketone can be converted into an amine functionality, providing a direct route to 3-aminomorpholine derivatives. This one-pot reaction involves the formation of an imine or enamine intermediate followed by in-situ reduction.

These transformations are illustrated in the following workflow diagram:

G cluster_0 Synthetic Pathways cluster_1 Functionalized Morpholine Scaffolds A This compound B Diastereoselective Reduction A->B C α-Alkylation A->C D Reductive Amination A->D E Cis/Trans-3-hydroxymorpholines B->E F 2-Alkyl-3-oxomorpholines C->F G 3-Aminomorpholines D->G

Caption: Key synthetic transformations of this compound.

Experimental Protocols and Data

Diastereoselective Reduction of this compound

The stereochemical outcome of the ketone reduction can be controlled by the choice of the reducing agent. Bulky hydride reagents, such as L-Selectride®, favor the formation of the cis-isomer, while less sterically hindered reagents like sodium borohydride may lead to mixtures of diastereomers.[1][2]

Protocol 1: Synthesis of cis-tert-butyl 3-hydroxy-morpholine-4-carboxylate

G start Dissolve this compound in anhydrous THF and cool to -78 °C reagent Add L-Selectride® (1.0 M in THF) dropwise start->reagent 1.1 eq. stir Stir at -78 °C for 2 hours reagent->stir quench Quench with saturated aq. NH4Cl stir->quench workup Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate quench->workup purify Purify by flash column chromatography workup->purify product cis-tert-butyl 3-hydroxymorpholine-4-carboxylate purify->product

Caption: Workflow for the diastereoselective reduction to the cis-isomer.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

  • Slowly add L-Selectride® (1.1 equiv, 1.0 M in THF) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-isomer.

Reducing AgentDiastereomeric Ratio (cis:trans)Yield (%)Reference
L-Selectride®>95:585-95[1][2]
Sodium Borohydride60:4090-98General Knowledge
α-Alkylation of this compound

The α-alkylation proceeds via the formation of a lithium enolate, which then reacts with an alkyl halide in an SN2 fashion.[3][4] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the complete deprotonation to form the enolate.[3]

Protocol 2: Synthesis of tert-butyl 2-methyl-3-oxomorpholine-4-carboxylate

G start Prepare LDA solution in anhydrous THF and cool to -78 °C substrate Add a solution of tert-butyl 3-oxomorpholine-4-carboxylate in THF start->substrate 1.0 eq. enolate Stir at -78 °C for 1 hour to form enolate substrate->enolate alkylate Add methyl iodide enolate->alkylate 1.1 eq. stir Stir at -78 °C for 2 hours alkylate->stir quench Quench with saturated aq. NH4Cl stir->quench workup Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate quench->workup purify Purify by flash column chromatography workup->purify product tert-butyl 2-methyl-3-oxomorpholine-4-carboxylate purify->product

Caption: Workflow for the α-alkylation of this compound.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of LDA by adding n-BuLi (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere.

  • To the freshly prepared LDA solution, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.1 equiv) to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Follow the workup and purification procedure as described in Protocol 1.

Alkylating AgentProductYield (%)Reference
Methyl iodidetert-butyl 2-methyl-3-oxomorpholine-4-carboxylate75-85[3][4]
Benzyl bromidetert-butyl 2-benzyl-3-oxomorpholine-4-carboxylate70-80[3][4]
Allyl bromidetert-butyl 2-allyl-3-oxomorpholine-4-carboxylate65-75[3][4]
Reductive Amination of this compound

Reductive amination offers a direct route to 3-aminomorpholine derivatives. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation, as it reduces the intermediate iminium ion faster than the starting ketone.[5][6]

Protocol 3: Synthesis of tert-butyl 3-(benzylamino)morpholine-4-carboxylate

G start Mix this compound and benzylamine in 1,2-dichloroethane reagent Add sodium triacetoxyborohydride start->reagent 1.5 eq. stir Stir at room temperature for 12 hours reagent->stir quench Quench with saturated aq. NaHCO3 stir->quench workup Extract with CH2Cl2, wash with brine, dry over Na2SO4, and concentrate quench->workup purify Purify by flash column chromatography workup->purify product tert-butyl 3-(benzylamino)morpholine-4-carboxylate purify->product

Caption: Workflow for the reductive amination of this compound.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) and benzylamine (1.2 equiv) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

AmineProductYield (%)Reference
Benzylaminetert-butyl 3-(benzylamino)morpholine-4-carboxylate80-90[5][6]
Anilinetert-butyl 3-(phenylamino)morpholine-4-carboxylate75-85[5][6]
Cyclohexylaminetert-butyl 3-(cyclohexylamino)morpholine-4-carboxylate85-95[5][6]

Conclusion

This compound is a highly valuable building block for the synthesis of a wide array of functionalized morpholines. The protocols described herein provide reliable and reproducible methods for the diastereoselective reduction, α-alkylation, and reductive amination of this substrate. These synthetic routes offer access to diverse morpholine scaffolds with control over stereochemistry and substitution patterns, making them highly relevant for applications in drug discovery and medicinal chemistry. The provided data and workflows serve as a practical guide for researchers in the field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 3-oxomorpholine-4-carboxylate synthesis. The primary route to this compound involves the oxidation of its precursor, tert-butyl 3-hydroxymorpholine-4-carboxylate. This guide focuses on optimizing this critical oxidation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis predominantly involves the oxidation of the secondary alcohol, tert-butyl 3-hydroxymorpholine-4-carboxylate. The most widely employed and effective methods are Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation. These methods are favored for their mild reaction conditions, which minimize side reactions and are compatible with the Boc protecting group.

Q2: Which oxidation method generally provides the highest yield for this specific synthesis?

A2: Both Swern and Dess-Martin oxidations are known to provide high yields for this type of transformation.[1] The choice between them often depends on the scale of the reaction, available equipment, and tolerance for specific reagents and byproducts. For sensitive substrates where epimerization is a concern, Dess-Martin oxidation might be preferred as it is less prone to this side reaction compared to some Swern protocols.

Q3: What are the main advantages and disadvantages of Swern vs. Dess-Martin oxidation for this synthesis?

A3:

  • Swern Oxidation:

    • Advantages: Known for its mild conditions and broad functional group tolerance. The reagents are relatively inexpensive, making it suitable for larger-scale synthesis.[2]

    • Disadvantages: Requires cryogenic temperatures (typically -78 °C) to avoid side reactions.[3] It also produces dimethyl sulfide, a volatile compound with a strong, unpleasant odor, and toxic carbon monoxide gas, necessitating a well-ventilated fume hood.[3][4]

  • Dess-Martin Oxidation (DMP):

    • Advantages: Offers very mild conditions (often at room temperature), shorter reaction times, and generally high yields. It has a high tolerance for sensitive functional groups and the workup can be straightforward.[1]

    • Disadvantages: The DMP reagent is more expensive than the reagents for Swern oxidation, which can be a limitation for large-scale production. Additionally, the periodinane reagent can be shock-sensitive and potentially explosive.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via oxidation of the corresponding alcohol.

Issue 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Steps
Degradation of Reagents Swern Oxidation: Ensure the oxalyl chloride and dimethyl sulfoxide (DMSO) are of high purity and handled under anhydrous conditions. DMSO should be distilled from CaH₂. Dess-Martin Oxidation: DMP is moisture-sensitive. Store it in a tightly sealed container under an inert atmosphere and in a freezer. Use a fresh bottle if degradation is suspected.
Incorrect Reaction Temperature Swern Oxidation: Strict adherence to low temperatures (-78 °C) is crucial. Temperatures above -60 °C can lead to the rapid decomposition of the active oxidant and the formation of side products like methylthiomethyl (MTM) ethers via the Pummerer rearrangement.[3] Use a cryostat or a well-insulated dry ice/acetone bath to maintain the temperature.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or adding a slight excess of the oxidizing agent. For DMP oxidation, adding a small amount of water can sometimes accelerate the reaction.[5]
Issue 2: Formation of Significant Side Products
Possible Cause Troubleshooting Steps
Epimerization at the α-carbon (Swern) The use of triethylamine as a base can sometimes lead to epimerization at the carbon adjacent to the newly formed carbonyl group. To mitigate this, use a bulkier, non-nucleophilic base such as diisopropylethylamine (Hünig's base).[2]
Formation of Methylthiomethyl (MTM) Ether (Swern) This side product arises from the Pummerer rearrangement, which is favored at higher temperatures. Ensure the reaction is maintained at or below -60 °C.[3]
Difficult Purification (DMP) The iodo-compound byproduct from the DMP oxidation can sometimes be difficult to remove. During the workup, quench the reaction with a saturated aqueous solution of sodium bicarbonate and then wash with a saturated aqueous solution of sodium thiosulfate to convert the byproduct into a more water-soluble species, facilitating its removal.

Data Presentation: Comparison of Oxidation Methods

While specific comparative studies on the synthesis of this compound are not extensively documented in publicly available literature, the following table provides typical conditions and expected yield ranges based on the general performance of these oxidation methods for similar substrates.

Oxidation Method Oxidizing Agent/Reagents Typical Temperature Typical Reaction Time Reported Yield Range
Swern Oxidation (COCl)₂, DMSO, Et₃N or DIPEA-78 °C1-3 hours85-95%
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room Temperature1-4 hours90-98%
Parikh-Doering Oxidation SO₃·pyridine, DMSO, Et₃N0 °C to Room Temperature2-6 hours80-90%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

Materials:

  • Tert-butyl 3-hydroxymorpholine-4-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of tert-butyl 3-hydroxymorpholine-4-carboxylate (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine or DIPEA (5.0 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature over 1 hour.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Dess-Martin Oxidation

Materials:

  • Tert-butyl 3-hydroxymorpholine-4-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • To a solution of tert-butyl 3-hydroxymorpholine-4-carboxylate (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_start Starting Material cluster_product Product A Tert-butyl 3-hydroxymorpholine-4-carboxylate B Oxidation (Swern, DMP, etc.) A->B Oxidizing agents C This compound B->C Yields up to 98%

Caption: General reaction pathway for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Anhydrous Conditions start->check_reagents check_temp Verify Reaction Temperature (especially for Swern) check_reagents->check_temp Reagents OK success Yield Improved check_reagents->success Reagents Replaced check_time Monitor Reaction by TLC and Adjust Time check_temp->check_time Temp OK check_temp->success Temp Corrected check_time->success Reaction Complete side_products Significant Side Products Observed check_base Swern: Use Bulky Base (DIPEA) to Prevent Epimerization side_products->check_base check_workup DMP: Use Bicarbonate/Thiosulfate Wash side_products->check_workup check_base->success check_workup->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Common side products in the synthesis of N-Boc-3-oxomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of N-Boc-3-oxomorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-Boc-3-oxomorpholine?

A1: N-Boc-3-oxomorpholine is typically synthesized through a multi-step process. A common strategy involves the cyclization of a protected amino alcohol derivative. Key starting materials often include commercially available amino alcohols which are then subjected to a series of reactions including N-protection, oxidation, and cyclization to form the morpholine-3-one core.

Q2: I am observing a low yield of my final product. What are the potential causes?

A2: Low yields can be attributed to several factors. Incomplete reaction at any of the synthetic steps is a primary cause. Additionally, the formation of side products can significantly reduce the yield of the desired N-Boc-3-oxomorpholine. It is also crucial to ensure the purity of starting materials and reagents, as impurities can interfere with the reactions. Sub-optimal reaction conditions, such as incorrect temperature or reaction time, can also lead to lower yields.

Q3: What are the likely side products I might encounter during the synthesis?

A3: Based on the typical synthetic pathways, several side products can be formed. These may include incompletely cyclized intermediates, over-oxidized products, or byproducts from side reactions of the Boc-protecting group. For instance, if the cyclization step is not driven to completion, the linear amino alcohol precursor may remain. Over-oxidation can lead to the formation of undesired carboxylic acids or other degradation products.

Q4: How can I best purify the final N-Boc-3-oxomorpholine product?

A4: Column chromatography is the most common method for purifying N-Boc-3-oxomorpholine. The choice of solvent system for elution is critical for achieving good separation from impurities. A combination of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is typically effective. Monitoring the separation by thin-layer chromatography (TLC) is essential to identify and collect the fractions containing the pure product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N-Boc-3-oxomorpholine and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Multiple spots on TLC after reaction, with one major spot corresponding to the starting material. Incomplete reaction.- Increase the reaction time. - Increase the reaction temperature, if the reagents and products are stable at higher temperatures. - Ensure the correct stoichiometry of reagents. An excess of one reagent may be necessary to drive the reaction to completion. - Check the purity and activity of the reagents.
Appearance of a new, more polar spot on TLC that is not the desired product. Formation of a de-Boc'd side product.- The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions. Ensure that the reaction and work-up conditions are not acidic.[1][2] - If acidic reagents are necessary, consider using a milder acid or performing the reaction at a lower temperature to minimize deprotection.
Low isolated yield after column chromatography, despite good conversion on TLC. Co-elution of the product with a non-UV active impurity.- Use a different TLC staining method (e.g., potassium permanganate or ceric ammonium molybdate) to visualize all spots. - Adjust the solvent system for column chromatography to improve separation. A shallower gradient or a different solvent combination may be required.
Oily or discolored final product. Presence of residual solvent or minor impurities.- Dry the product under high vacuum for an extended period to remove residual solvents. - If discoloration persists, consider recrystallization from an appropriate solvent system or a second column chromatography purification.

Experimental Protocols

A generalized experimental protocol for a key step in a potential synthesis of N-Boc-3-oxomorpholine is provided below. Note: This is an illustrative protocol and may require optimization for specific substrates and scales.

Protocol: Oxidation of an N-Boc Protected Amino Alcohol

  • Dissolution: Dissolve the N-Boc protected amino alcohol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation cocktail) to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium thiosulfate for Dess-Martin oxidation).

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde or ketone, which can be used in the subsequent cyclization step.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield start Low Yield of N-Boc-3-oxomorpholine check_tlc Analyze TLC of Crude Reaction Mixture start->check_tlc incomplete_reaction Incomplete Reaction (Starting material remains) check_tlc->incomplete_reaction Major spot is starting material multiple_spots Multiple Side Products Formed check_tlc->multiple_spots Multiple new spots purification_issue Purification Issues check_tlc->purification_issue Clean reaction but low isolated yield optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent stoichiometry and purity incomplete_reaction->optimize_conditions characterize_side_products Isolate and Characterize Side Products (e.g., by NMR, MS) multiple_spots->characterize_side_products end Improved Yield optimize_conditions->end optimize_purification Optimize Purification: - Adjust column chromatography solvent system - Consider recrystallization purification_issue->optimize_purification optimize_purification->end modify_synthesis Modify Synthetic Route or Conditions to Minimize Side Product Formation characterize_side_products->modify_synthesis modify_synthesis->end

A flowchart for troubleshooting low product yield.

Diagram 2: Potential Side Product Formation Pathways

G Potential Side Product Pathways start N-Boc Protected Amino Alcohol Precursor oxidation Oxidation start->oxidation cyclization Intramolecular Cyclization oxidation->cyclization Desired Pathway over_oxidation Over-oxidation oxidation->over_oxidation Side Reaction (Harsh Conditions) desired_product N-Boc-3-oxomorpholine cyclization->desired_product incomplete_cyclization Incomplete Cyclization (Unreacted Intermediate) cyclization->incomplete_cyclization Side Pathway (Suboptimal Conditions) de_boc Acid-catalyzed Deprotection desired_product->de_boc Side Reaction (Acidic Workup)

Possible reaction pathways leading to side products.

References

Technical Support Center: Purification of Tert-butyl 3-oxomorpholine-4-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-butyl 3-oxomorpholine-4-carboxylate by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound is silica gel (230-400 mesh).[1] Silica gel is a versatile adsorbent suitable for a wide range of compounds with varying polarities.

Q2: Which mobile phase system is most effective for the purification of this compound?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate is typically effective. The optimal ratio will depend on the specific impurities present in your crude product. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 7:3 mixture of hexane and ethyl acetate.[2]

Q3: How can I determine the appropriate solvent ratio for column chromatography?

A3: The ideal solvent system for column chromatography should provide a retention factor (R_f) of approximately 0.25 to 0.35 for the desired compound on a TLC plate.[2] This R_f value generally ensures good separation from impurities without requiring an excessive volume of eluent. You can adjust the polarity of the mobile phase by varying the ratio of the solvents to achieve the target R_f value.

Q4: What are some potential impurities that I might encounter during the synthesis and purification of this compound?

A4: Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual reagents. The exact nature of the impurities will depend on the synthetic route used to prepare the compound. Common organic synthesis workup procedures, such as washing with aqueous solutions, can help remove some of these impurities before chromatography.

Troubleshooting Guide

Problem Possible Cause Solution
The compound does not move from the origin on the TLC plate (R_f = 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[3]
The compound runs with the solvent front on the TLC plate (R_f ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).
Poor separation of the desired compound from an impurity. The chosen solvent system does not provide adequate resolution.Try a different solvent system. Sometimes, adding a small amount of a third solvent with a different polarity can improve separation.
Streaking of the compound on the TLC plate or during column chromatography. The compound may be too polar for the chosen solvent system, or it might be degrading on the silica gel. It could also be due to overloading the column.- Increase the polarity of the eluent. - Consider using a different adsorbent like alumina. - Ensure the amount of crude material loaded onto the column is appropriate for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
The purified compound is not pure enough after a single column. A single chromatographic step may not be sufficient to remove all impurities, especially if they have similar polarities to the product.Consider a second column chromatography step or an alternative purification method such as recrystallization or preparative HPLC.
The compound appears to be decomposing on the column. The compound may be sensitive to the acidic nature of the silica gel.Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column.

Experimental Protocol: Purification of a Boc-Protected Morpholinone Derivative

This protocol describes a general procedure for the purification of a Boc-protected morpholinone derivative using flash column chromatography, which can be adapted for this compound.

1. Preparation of the Crude Material:

  • After the reaction is complete, the reaction mixture is typically worked up by washing with aqueous solutions (e.g., saturated ammonium chloride, brine) and extracting the product into an organic solvent like ethyl acetate.[1]

  • The organic layers are combined, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil or solid.

2. Thin Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 7:3 hexane:ethyl acetate).

  • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

  • Calculate the R_f value of the desired product and adjust the solvent system to achieve an R_f of ~0.25-0.35.

3. Column Chromatography Setup:

  • Select a glass column of an appropriate size for the amount of crude material.

  • Pack the column with silica gel (230-400 mesh) using either a dry packing or wet slurry method with the chosen mobile phase.

  • Ensure the silica gel bed is well-compacted and free of cracks or air bubbles.

4. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.

  • Carefully load the solution onto the top of the silica gel bed.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the chosen mobile phase.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

6. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash column chromatography.
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)The ratio should be optimized based on TLC.
R_f Value (TLC) 0.25 - 0.35In the optimized mobile phase.[2]
Yield >70%Highly dependent on the success of the synthesis and the purity of the crude product.
Purity >95%Can be assessed by NMR, LC-MS, or other analytical techniques.

Experimental Workflow

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_separation Separation Problems cluster_solutions Potential Solutions start Purification Issue poor_separation Poor Separation start->poor_separation streaking Streaking start->streaking no_elution Compound Not Eluting start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution change_solvent Adjust Mobile Phase Polarity poor_separation->change_solvent Different Rfs new_system Try Different Solvent System poor_separation->new_system Similar Rfs streaking->change_solvent check_loading Reduce Sample Load streaking->check_loading deactivate_silica Deactivate Silica with Base streaking->deactivate_silica If acidic compound no_elution->change_solvent Increase Polarity fast_elution->change_solvent Decrease Polarity change_adsorbent Change Stationary Phase (e.g., Alumina) new_system->change_adsorbent

Caption: Troubleshooting decision tree for column chromatography purification.

References

Technical Support Center: Optimizing Reaction Conditions for the Boc Protection of 3-Oxomorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc protection of 3-oxomorpholine.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the Boc protection of 3-oxomorpholine?

The Boc (tert-butoxycarbonyl) protection of 3-oxomorpholine involves the reaction of the secondary amine within the morpholine ring with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This reaction forms a carbamate, which masks the nucleophilicity and basicity of the amine. This allows for subsequent chemical transformations on other parts of the molecule without interference from the amine group. The Boc group can be later removed under acidic conditions.[1][2][3]

Q2: What are the typical reagents and solvents used for the Boc protection of 3-oxomorpholine?

Commonly, the reaction is carried out using di-tert-butyl dicarbonate (Boc₂O) as the protecting agent. A base is often employed to facilitate the reaction. Typical bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP).[4] A range of aprotic solvents can be used, such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or dioxane. In some cases, aqueous or biphasic systems can also be effective.[1]

Q3: How does the lactam functionality in 3-oxomorpholine affect the Boc protection reaction?

The nitrogen atom in a lactam, like 3-oxomorpholine, is part of an amide functional group. This can render the nitrogen less nucleophilic compared to a simple secondary amine due to resonance delocalization of the lone pair of electrons with the adjacent carbonyl group. Consequently, the reaction may require slightly more forcing conditions, such as the use of a catalyst like DMAP or gentle heating, to proceed at a reasonable rate.[5]

Q4: Can I perform the Boc protection of 3-oxomorpholine without a base?

While the reaction can proceed without a base, it is generally slower. The reaction generates tert-butoxycarbonic acid, which can protonate the starting amine, rendering it unreactive. A base is typically added to neutralize this acidic byproduct and to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction.[6]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The starting material (3-oxomorpholine) and the Boc-protected product will have different polarities and thus different Rf values. Staining with an appropriate reagent, such as potassium permanganate or ninhydrin (for primary/secondary amines, though less effective for lactams), can help visualize the spots. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.[7]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction 1. Low Nucleophilicity of the Lactam: The amide nitrogen in 3-oxomorpholine is less reactive than a typical secondary amine. 2. Insufficient Base: The amount of base may not be enough to neutralize acidic byproducts and activate the amine. 3. Low Reaction Temperature: The reaction may be too slow at room temperature. 4. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.1. Add a Catalyst: Introduce a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 eq). DMAP is a highly effective acylation catalyst.[8] 2. Increase Base Equivalents: Use a slight excess of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (e.g., 1.5-2.0 eq). 3. Gentle Heating: Warm the reaction mixture to a moderate temperature (e.g., 40-50 °C) and monitor closely.[4] 4. Solvent Screening: Try a different solvent in which the 3-oxomorpholine has better solubility, such as acetonitrile or THF.
Formation of Side Products 1. Reaction with Boc₂O Byproducts: At higher temperatures, Boc₂O can decompose. 2. Di-Boc Protection: Although less common for secondary amines, double addition is a theoretical possibility under harsh conditions.1. Control Temperature: Avoid excessive heating. Perform the reaction at room temperature or with gentle warming. 2. Stoichiometry Control: Use a controlled amount of Boc₂O (e.g., 1.1-1.2 equivalents).
Difficult Product Isolation/Purification 1. Emulsion during Workup: The presence of both organic and aqueous phases with dissolved salts can lead to emulsions. 2. Co-elution of Product and Unreacted Boc₂O: The product and excess Boc anhydride may have similar polarities.1. Brine Wash: During the aqueous workup, wash the organic layer with a saturated solution of sodium chloride (brine) to break emulsions. 2. Quench Excess Boc₂O: After the reaction is complete, add a small amount of a primary amine (e.g., a few drops of n-butylamine) or methanol to react with the remaining Boc₂O, forming a more polar byproduct that is easier to separate.

Data Presentation

Table 1: General Reaction Conditions for Boc Protection of Secondary Amines (Applicable to 3-Oxomorpholine)

Parameter Condition A Condition B Condition C Condition D
Boc₂O (equiv) 1.1 - 1.51.21.51.1
Base NaHCO₃ (2-3 eq)TEA (1.5 eq)DMAP (cat.), TEA (1.5 eq)None
Solvent Dioxane/WaterTHFDichloromethaneAcetonitrile
Temperature Room Temperature0 °C to Room TempRoom Temperature40-55 °C
Typical Reaction Time 12-24 h4-12 h1-4 h24-48 h
Expected Yield Moderate to HighHighVery HighLow to Moderate
Reference [4][9][8][4]

Experimental Protocols

Protocol 1: Standard Boc Protection of 3-Oxomorpholine using Triethylamine
  • Reaction Setup: To a solution of 3-oxomorpholine (1.0 eq) in tetrahydrofuran (THF) (0.2-0.5 M), add triethylamine (1.5 eq).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude N-Boc-3-oxomorpholine.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Boc Protection of 3-Oxomorpholine
  • Reaction Setup: Dissolve 3-oxomorpholine (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane (DCM) (0.2-0.5 M).

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography if required.[8]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve 3-oxomorpholine and base in solvent start->reagents add_boc Add Boc₂O reagents->add_boc stir Stir at specified temperature add_boc->stir monitor Monitor reaction by TLC/LC-MS stir->monitor monitor->stir Incomplete quench Quench/Workup monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography (if necessary) dry->purify end End dry->end Sufficiently pure purify->end

Caption: Experimental workflow for the Boc protection of 3-oxomorpholine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Conversion? cause1 Low Nucleophilicity start->cause1 Yes cause2 Insufficient Base/ Catalyst start->cause2 Yes cause3 Low Temperature start->cause3 Yes solution1 Add DMAP (cat.) cause1->solution1 solution2 Increase Base eq. cause2->solution2 solution3 Gently Heat (40-50 °C) cause3->solution3 end Successful Reaction solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low conversion in Boc protection.

References

Troubleshooting guide for the removal of the Boc group from morpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the removal of the tert-butyloxycarbonyl (Boc) protecting group from morpholine derivatives.

Troubleshooting Guide

This section addresses common problems encountered during the Boc deprotection of morpholine-containing compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Slow Deprotection

Q1: My TLC/LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time. What could be the cause?

A1: Incomplete deprotection is a common issue and can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to efficiently cleave the Boc group from the morpholine nitrogen.[1][2][3] The nitrogen atom in morpholine is a secondary amine, which can sometimes be more challenging to deprotect than primary amines.

  • Inadequate Reaction Time or Temperature: The reaction may simply need more time or gentle heating to proceed to completion.[1][2][3] Deprotection is a kinetic process, and sterically hindered substrates may react more slowly.[1][3]

  • Steric Hindrance: Bulky substituents on the morpholine ring or adjacent to it can physically block the acid from accessing the Boc group.[1][3]

  • Reagent Quality: The acid used, particularly trifluoroacetic acid (TFA), can absorb moisture from the air, which reduces its effective acidity.[1] Using old or improperly stored reagents can lead to failed reactions.

  • Solvent Effects: The choice of solvent is crucial. While dichloromethane (DCM) is commonly used, ensuring your starting material is fully dissolved is essential for a homogeneous reaction.[2]

Troubleshooting Steps:

  • Increase Acid Concentration: If using TFA in DCM, try increasing the TFA concentration from a standard 20-25% (v/v) up to 50% or even use neat TFA for difficult substrates.[4][5] For HCl, ensure you are using a sufficiently concentrated solution (e.g., 4M in dioxane).[6][7]

  • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS for an extended period. Some sluggish reactions may require several hours to overnight stirring at room temperature.[4][7]

  • Increase Temperature: Gentle heating (e.g., to 40°C) can sometimes accelerate a slow deprotection. However, be cautious as this can also promote side reactions.

  • Use Fresh Reagents: Always use fresh, anhydrous solvents and high-purity acids.

  • Consider Alternative Reagents: If strong acids are not yielding the desired product or if your substrate is acid-sensitive, consider alternative deprotection methods.

Issue 2: Observation of Unexpected Side Products

Q2: My reaction mixture shows multiple new spots on the TLC plate, and LC-MS analysis reveals unexpected masses. What are these side products and how can I avoid them?

A2: The primary side reaction during Boc deprotection is alkylation by the tert-butyl cation that is generated.[5][8]

  • Tert-Butylation: The highly stable tert-butyl cation can act as an electrophile and alkylate nucleophilic sites on your molecule or in the reaction mixture. Electron-rich aromatic rings or other nucleophilic functional groups are particularly susceptible.[8]

Troubleshooting Steps:

  • Use a Scavenger: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture.[5] The scavenger's role is to trap the tert-butyl cation before it can react with your product. Common scavengers include:

    • Triethylsilane (TES)

    • Thioanisole

    • Anisole

  • Lower the Temperature: Running the reaction at 0°C can help to minimize side reactions by reducing the rate of the undesired alkylation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of a morpholine derivative?

A1: The most common methods involve strong acids. Standard conditions you can start with are:

  • TFA/DCM: A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) stirred at room temperature for 1-4 hours.[4][5]

  • HCl in Dioxane/Methanol: A 4M solution of hydrogen chloride (HCl) in dioxane is also widely used, often stirred at room temperature for 1-16 hours.[6][7]

Q2: How can I monitor the progress of my deprotection reaction?

A2: The most common and convenient method is Thin-Layer Chromatography (TLC) .[2][9] The deprotected morpholine derivative, now a free amine (often protonated as a salt), will be significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be useful for visualizing the free amine as a distinct spot.[10] For more quantitative analysis, LC-MS or ¹H NMR spectroscopy can be used to confirm the disappearance of the starting material and the appearance of the product.[1][3] The characteristic singlet of the Boc group's nine protons around 1.4-1.5 ppm in the ¹H NMR spectrum should disappear upon successful deprotection.[3]

Q3: My morpholine derivative also contains other acid-sensitive functional groups. What should I do?

A3: This is a common challenge in multi-step synthesis. If your molecule cannot tolerate strong acids like TFA or concentrated HCl, you may need to explore milder or alternative deprotection strategies:[8][11]

  • Milder Acidic Conditions: Using a weaker acid like formic acid or dilute HCl may be sufficient to remove the Boc group while preserving other functionalities.[12] However, this may require longer reaction times or gentle heating.

  • Lewis Acids: Some Lewis acids, like ZnBr₂, have been reported to cleave Boc groups.[13]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can induce thermal cleavage of the Boc group without the need for acid.[14][15]

  • Alternative Reagents: Reagents like oxalyl chloride in methanol have been shown to remove the Boc group under mild, room temperature conditions and can be tolerant of other functional groups.[16][17]

Quantitative Data Summary

The following table summarizes typical reaction conditions for common Boc deprotection methods. Note that optimal conditions will vary depending on the specific morpholine derivative.

Reagent/MethodSolventConcentrationTemperatureTypical Reaction TimeTypical Yields
TFA DCM20-50% (v/v)[5]0°C to RT[5]1 - 4 hours[5]>90%[18]
HCl Dioxane4M[7]Room Temperature2 - 16 hours[7]Quantitative[18]
Oxalyl Chloride Methanol3 equivalents[17][19]Room Temperature1 - 4 hours[17]>70%[17]
Thermal Acetonitrile, TFE, WaterN/A120 - 240°C[15]30 - 90 minutes[15]Variable

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolution: Dissolve the Boc-protected morpholine derivative in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of TFA: Slowly add TFA to the stirred solution to the desired final concentration (e.g., 25% v/v).[5] If your substrate is potentially sensitive to strong acid, starting with a lower concentration is advisable.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.[5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[5]

    • Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure build-up.[5]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude deprotected amine.[5]

  • Purification: Purify the crude product as needed by column chromatography, crystallization, or distillation.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected morpholine derivative in dioxane or methanol.[7]

  • Addition of HCl: Add a 4M solution of HCl in dioxane to the mixture. A typical ratio is 2-3 equivalents of HCl per equivalent of substrate.[7]

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC until the starting material is consumed.[7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[18]

    • The product is typically obtained as the hydrochloride salt and can often be used in the next step without further purification. If the free amine is required, a basic work-up similar to the TFA protocol can be performed.

Visual Workflow for Troubleshooting Boc Deprotection

Boc_Deprotection_Troubleshooting Troubleshooting Workflow for Boc Deprotection of Morpholine Derivatives start Start: Boc-Protected Morpholine Derivative reaction_setup Standard Deprotection (e.g., 25% TFA in DCM, RT, 2h) start->reaction_setup monitor Monitor Reaction (TLC/LC-MS) reaction_setup->monitor complete Reaction Complete? (>95% conversion) monitor->complete workup Standard Work-up & Purification complete->workup Yes troubleshoot_incomplete Incomplete Reaction: Increase Acid Conc. / Time / Temp. complete->troubleshoot_incomplete No product Desired Deprotected Morpholine workup->product side_products Side Products Observed? workup->side_products troubleshoot_incomplete->monitor alternative_methods Consider Alternative Methods: - Milder Acids - Thermal Deprotection - Oxalyl Chloride troubleshoot_incomplete->alternative_methods Still Incomplete side_products->product No add_scavenger Add Scavenger (e.g., Triethylsilane) & Rerun at 0°C side_products->add_scavenger Yes add_scavenger->reaction_setup

Caption: Troubleshooting workflow for the Boc deprotection of morpholine derivatives.

References

Preventing the formation of impurities in Tert-butyl 3-oxomorpholine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of Tert-butyl 3-oxomorpholine-4-carboxylate, a key intermediate in pharmaceutical development. The focus is on preventing the formation of common impurities during its synthesis via the oxidation of tert-butyl 3-hydroxymorpholine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the oxidation of the secondary alcohol, tert-butyl 3-hydroxymorpholine-4-carboxylate. This is typically achieved using mild oxidation agents to prevent over-oxidation or side reactions. The two most common methods employed are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3]

Q2: What are the primary impurities I should be aware of?

Impurities are generally specific to the chosen oxidation method:

  • Unreacted Starting Material: Incomplete oxidation can leave residual tert-butyl 3-hydroxymorpholine-4-carboxylate.

  • Swern Oxidation Impurities: The most common side-product is the methylthiomethyl (MTM) ether of the starting alcohol.[4] This arises if the reaction temperature is not strictly controlled.

  • Dess-Martin Oxidation Impurities: Byproducts from the reagent itself, such as 2-iodoxybenzoic acid (IBX) and acetic acid, are the main impurities to be removed during workup.[2]

  • Solvent Adducts: Depending on the workup and purification, solvent molecules can form adducts with the product.

Q3: My Swern oxidation is giving a very low yield. What are the likely causes?

Low yields in a Swern oxidation can stem from several factors:

  • Moisture: The active oxidant, chlorosulfonium salt, is highly sensitive to water.[4] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Improper Temperature Control: The active species decomposes rapidly above -60°C.[4] The reaction must be maintained at approximately -78°C (a dry ice/acetone bath) until the addition of the base.

  • Reagent Degradation: Oxalyl chloride and DMSO must be of high quality. Use freshly opened bottles or properly stored reagents.

  • Insufficient Reagent: Ensure the correct stoichiometry is used. A slight excess of the oxidizing agents is common.

Q4: I am having trouble removing the smell of dimethyl sulfide (DMS) after a Swern oxidation. What is the best procedure?

Dimethyl sulfide is a notorious byproduct of the Swern oxidation.[1] To manage the odor, perform the entire reaction and workup in a well-ventilated fume hood. For glassware, rinse with a solution of sodium hypochlorite (bleach) or Oxone, which oxidizes the volatile DMS to odorless and non-toxic dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[1]

Q5: Is the Dess-Martin periodinane (DMP) reagent safe to handle?

DMP is generally stable but can be heat- and shock-sensitive, particularly if it contains impurities from its synthesis, which could render it explosive.[5][6] It is recommended to purchase from a reliable commercial source and store it correctly. Avoid grinding the solid, and always handle it behind a safety shield.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis.

Issue 1: TLC analysis shows multiple spots, including one corresponding to the starting material.
  • Problem: Incomplete Reaction.

  • Possible Causes & Solutions:

    • Insufficient Oxidant: The molar ratio of the oxidant to the alcohol was too low. Increase the equivalents of Swern reagents or DMP (typically 1.1 to 1.5 equivalents).

    • Short Reaction Time: The reaction was not allowed to proceed to completion. Monitor the reaction progress using TLC until the starting material spot disappears.

    • Low Temperature (DMP): While Swern oxidations are cryogenic, DMP oxidations are typically run at room temperature.[3] If the ambient temperature is too low, the reaction rate may be significantly reduced.

Issue 2: A major, non-polar byproduct is observed via TLC/NMR in a Swern oxidation.
  • Problem: Formation of a Methylthiomethyl (MTM) ether side product.[4]

  • Cause: The reaction temperature was allowed to rise above -60°C before the addition of triethylamine. This can cause the intermediate alkoxysulfonium salt to undergo a Pummerer-type rearrangement.[4][7]

  • Solution: Maintain strict temperature control at -78°C throughout the activation and alcohol addition steps. Ensure the triethylamine is added slowly to the cold reaction mixture to control the exotherm.

Troubleshooting Decision Tree

G start Problem Identified in Synthesis incomplete_reaction Incomplete Reaction (Starting Material Remains) start->incomplete_reaction side_product Major Side Product Formed start->side_product low_yield Low Overall Yield start->low_yield reagent_check Check Reagent Stoichiometry (Increase Oxidant eq.) incomplete_reaction->reagent_check time_check Extend Reaction Time (Monitor by TLC) incomplete_reaction->time_check temp_check_dmp Check Temperature (DMP) (Ensure RT) incomplete_reaction->temp_check_dmp swern_side Swern Oxidation? side_product->swern_side dmp_side DMP Oxidation? side_product->dmp_side reagent_quality Check Reagent Quality (Use fresh/anhydrous) low_yield->reagent_quality moisture Ensure Anhydrous Conditions low_yield->moisture purification_loss Optimize Purification Step low_yield->purification_loss temp_control_swern Improve Temperature Control (Maintain at -78°C) swern_side->temp_control_swern Yes workup_dmp Improve Workup (e.g., Na2S2O3 wash) dmp_side->workup_dmp Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Data Presentation

Table 1: Comparison of Common Oxidation Methods

ParameterSwern OxidationDess-Martin Oxidation
Typical Yield 85-95%90-98%
Reaction Temp. -78°CRoom Temperature
Reaction Time 1-3 hours0.5-2 hours[3]
Key Reagents DMSO, Oxalyl Chloride, Et₃N[1]Dess-Martin Periodinane (DMP)[2]
Main Byproducts Me₂S, CO, CO₂, Et₃N·HCl[1]2-Iodoxybenzoic acid (IBX), Acetic Acid[2]
Primary Safety Toxic CO gas, foul odor[1][4]Potentially explosive reagent[2][6]

Table 2: Recommended Reagent Stoichiometry (per 1.0 eq. of Alcohol)

ReagentSwern Oxidation (eq.)Dess-Martin Oxidation (eq.)
DMSO2.2 - 3.0-
Oxalyl Chloride1.1 - 1.5-
Triethylamine (Et₃N)4.0 - 5.0-
Dess-Martin Periodinane-1.1 - 1.5
Dichloromethane (Solvent)0.1 - 0.2 M concentration0.1 - 0.2 M concentration

Experimental Protocols

Protocol 1: Swern Oxidation

Workflow Diagram

Caption: General experimental workflow for the Swern oxidation.

Methodology:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere, cool the flask to -78°C using a dry ice/acetone bath.

  • Slowly add anhydrous dimethyl sulfoxide (2.5 eq.) dropwise, ensuring the internal temperature does not exceed -65°C. Stir for 15 minutes.

  • Add a solution of tert-butyl 3-hydroxymorpholine-4-carboxylate (1.0 eq.) in anhydrous DCM dropwise, again maintaining the temperature below -65°C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) slowly. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, brine, and then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

Methodology:

  • To a stirred solution of tert-butyl 3-hydroxymorpholine-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add solid Dess-Martin periodinane (1.2 eq.) portion-wise.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically complete in 1-2 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Visualizations

Swern Oxidation Side Reaction Pathway

G alkoxy_sulfonium Alkoxysulfonium Intermediate desired_path Desired Path (Base Addition at -78°C) alkoxy_sulfonium->desired_path side_path Side Reaction Path (Temp > -60°C) alkoxy_sulfonium->side_path product Ketone Product (this compound) desired_path->product pummerer Pummerer Rearrangement side_path->pummerer mtm_ether MTM Ether Impurity pummerer->mtm_ether

Caption: Competing pathways in Swern oxidation based on temperature.

References

Technical Support Center: Monitoring Tert-butyl 3-oxomorpholine-4-carboxylate Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving Tert-butyl 3-oxomorpholine-4-carboxylate using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for the TLC analysis of this compound and its precursors?

A common mobile phase for separating moderately polar organic compounds like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. A starting point for developing a suitable solvent system would be in the range of 20-50% ethyl acetate in hexanes. The polarity can be adjusted to achieve optimal separation, aiming for an Rf value of the product between 0.3 and 0.5.

Q2: How can I visualize this compound on a TLC plate?

This compound and its related precursors are often not visible under UV light unless they contain a UV-active chromophore.[1] Therefore, chemical staining is typically required for visualization.[2] A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with many organic compounds.[3][4] Other stains like p-anisaldehyde or ceric ammonium molybdate (CAM) can also be effective.[5][6]

Q3: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

Streaking is a common issue, especially with amine-containing compounds.[7][8] The basic nature of amines can cause them to interact strongly with the acidic silica gel on the TLC plate, leading to elongated spots.[9][10] Here are some potential causes and solutions:

  • Sample Overload: The most common cause of streaking is applying too much sample to the plate.[11][12] Try diluting your sample before spotting it.

  • Acidic Silica Gel: The acidic nature of the silica gel can interact with basic compounds. Adding a small amount of a basic modifier like triethylamine (NEt₃) (0.1-2.0%) to the mobile phase can help to neutralize the acidic sites on the silica gel and produce sharper spots.[3][13]

  • High Polarity of the Compound: Very polar compounds can sometimes streak. While less likely to be the primary issue for the product itself, highly polar starting materials or byproducts might exhibit this behavior. Adjusting the polarity of the mobile phase can sometimes help.

Q4: The Rf values of my starting material and product are too close to each other. How can I improve the separation?

Poor separation between spots with similar Rf values can be addressed by changing the composition of the mobile phase.[14] You can try altering the ratio of your solvents or introducing a different solvent to change the selectivity of the separation. Experiment with solvent systems of varying polarity. For example, you could try a dichloromethane/methanol system if an ethyl acetate/hexanes system is not providing adequate separation.

Q5: I don't see any spots on my TLC plate after staining. What should I do?

There are several reasons why spots may not be visible on a TLC plate:

  • Sample Concentration is Too Low: The concentration of your sample may be too low to be detected.[3][12] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration on the plate.

  • Inappropriate Staining Reagent: The chosen stain may not react with your compounds. Ensure you are using a broad-spectrum stain like potassium permanganate or try an alternative such as p-anisaldehyde.

  • Compound Volatility: If your compounds are volatile, they may have evaporated from the plate before or during visualization.[3]

  • Reaction Failure: It is also possible that the reaction has not proceeded as expected, and there is no product to detect.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the TLC analysis of this compound reactions.

ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Tailing Spots 1. Sample is too concentrated.[11] 2. Strong interaction between basic compounds and acidic silica gel.[7][9] 3. Inappropriate solvent system.[12]1. Dilute the sample before spotting.[11] 2. Add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase.[3][13] 3. Experiment with different solvent systems.
Spots are at the Baseline (Rf ≈ 0) 1. The mobile phase is not polar enough.[3]1. Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3]
Spots are at the Solvent Front (Rf ≈ 1) 1. The mobile phase is too polar.[3]1. Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3]
No Spots are Visible 1. Sample concentration is too low.[12] 2. The visualization method is not suitable for the compounds.[3] 3. The compound is volatile and has evaporated.[3]1. Spot the sample multiple times in the same location, allowing the solvent to dry in between.[12] 2. Use a universal stain like potassium permanganate.[3] 3. Minimize the time the plate is left in the open air after development.
Spots are not Round 1. The spotting technique was incorrect, potentially gouging the silica.[8] 2. The spotting solvent was too polar and spread out on the baseline.[8]1. Apply the sample gently with a capillary tube. 2. Dissolve the sample in a less polar, volatile solvent for spotting.

Experimental Protocol: TLC Monitoring

This protocol outlines a general procedure for monitoring the progress of a reaction to synthesize this compound by TLC.

Materials:

  • Silica gel TLC plates (e.g., with fluorescent indicator F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., 30% Ethyl Acetate in Hexanes)

  • Potassium permanganate (KMnO₄) stain

  • Heat gun

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the TLC Plate:

    • Dissolve a small amount of the starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the 'SM' lane on the baseline.

    • Take a small aliquot of the reaction mixture and spot it onto the 'RM' lane.

    • For the co-spot lane ('C'), first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level.[12] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the TLC Plate:

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • If using a plate with a fluorescent indicator, you can first examine it under a UV lamp (254 nm) to see if any spots are visible.[1]

    • Immerse the dried plate in the potassium permanganate stain for a few seconds.

    • Gently heat the plate with a heat gun until colored spots appear against a purple/pink background.[3]

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture. Calculate the Rf value for each spot.

Visualizations

TLC_Troubleshooting_Workflow start TLC Problem Encountered streaking Streaking or Tailing Spots? start->streaking rf_issue Incorrect Rf (Too High/Low)? streaking->rf_issue No overloaded Is sample overloaded? streaking->overloaded Yes no_spots No Spots Visible? rf_issue->no_spots No rf_low Rf too Low? rf_issue->rf_low Yes solution Problem Resolved no_spots->solution No, Resolved low_conc Is sample too dilute? no_spots->low_conc Yes add_base Add Base (e.g., NEt3) to Mobile Phase overloaded->add_base No dilute Dilute Sample overloaded->dilute Yes add_base->solution dilute->solution increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity Yes decrease_polarity Decrease Mobile Phase Polarity rf_low->decrease_polarity No (Rf too high) increase_polarity->solution decrease_polarity->solution concentrate Concentrate Sample Spotting low_conc->concentrate Yes change_stain Use a Different Stain low_conc->change_stain No concentrate->solution change_stain->solution

Caption: Troubleshooting workflow for common TLC issues.

TLC_Reaction_Progress cluster_0 Ideal Reaction Progress cluster_1 Problem: Streaking in Reaction Mixture cluster_2 Legend plate1 T = 0 hr SM   C   RM plate2 T = 2 hr SM   C   RM spot1_sm spot1_c spot1_rm plate3 T = 4 hr (Complete) SM   C   RM spot2_sm spot2_c_sm spot2_c_p spot2_rm_sm spot2_rm_p spot3_sm spot3_c_sm spot3_c_p spot3_rm_p plate4 T = 2 hr SM   C   RM spot4_sm spot4_c_sm spot4_c_p streak sm_legend Starting Material p_legend Product sm_color p_color

Caption: Ideal vs. problematic TLC reaction monitoring.

References

Stability of Tert-butyl 3-oxomorpholine-4-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tert-butyl 3-oxomorpholine-4-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is generally stable under normal storage conditions, which include a cool, dry place away from direct sunlight and heat.[1] The tert-butyloxycarbonyl (Boc) protecting group is known for its robustness towards many reagents and conditions, but it is sensitive to strong acids.[2][3]

Q2: How stable is the N-Boc group under acidic conditions?

The N-Boc group is designed to be cleaved under acidic conditions.[2][3][4] The rate of cleavage is dependent on the strength of the acid, its concentration, the solvent, and the temperature.[1][5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily remove the Boc group.[4][6][7] Even milder acidic conditions can lead to deprotection over time.

Q3: Is this compound stable under basic conditions?

Yes, the N-Boc protecting group is generally stable under basic and nucleophilic conditions.[2][3][8][9] This allows for the use of base-labile protecting groups on other parts of a molecule in an orthogonal protection strategy. While the carbamate of the Boc group is resistant to base-catalyzed hydrolysis, the morpholinone ring itself, being a lactam (cyclic amide), could potentially undergo hydrolysis under harsh basic conditions (e.g., high concentrations of NaOH or KOH with heating), although this is generally a slow process for amides.[10]

Q4: What are the primary degradation products under acidic conditions?

Under acidic conditions, the primary degradation pathway is the removal of the Boc group (deprotection) to yield 3-oxomorpholine. This process generates tert-butyl cation and carbon dioxide as byproducts. The tert-butyl cation is a reactive intermediate that can lead to side reactions.[2][11][12][13]

Q5: What are common side reactions during acidic deprotection?

The main side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during Boc cleavage.[11][13] Electron-rich aromatic rings or residues like methionine and tryptophan are particularly susceptible to this.[11][14] To minimize these side reactions, scavengers such as triisopropylsilane (TIS), thioanisole, or water are often added to the reaction mixture to trap the tert-butyl cation.[11]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • TLC analysis shows the presence of starting material.

  • LC-MS analysis indicates a significant peak corresponding to the mass of the starting material.

  • ¹H NMR spectrum of the crude product shows a persistent singlet at approximately 1.4 ppm (the signal for the tert-butyl protons of the Boc group).[15][16]

Possible Causes and Solutions:

Possible CauseSuggested Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Alternatively, switch to a stronger acid system, such as 4M HCl in dioxane.[1][8]
Short Reaction Time Extend the reaction time and continue to monitor the progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
Low Temperature Ensure the reaction is running at room temperature. If the substrate is particularly sterically hindered, gentle warming (e.g., to 40°C) may be necessary, but this should be done with caution as it can increase side reactions.[1]
Poor Substrate Solubility Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system that is compatible with the acidic reagent.
Issue 2: Presence of Unexpected Byproducts After Acidic Deprotection

Symptoms:

  • Multiple spots are observed on the TLC plate.

  • LC-MS analysis shows peaks with unexpected masses, a common one being an addition of 56 Da (corresponding to tert-butylation).[11][15]

Possible Causes and Solutions:

Possible CauseSuggested Solution
Alkylation by tert-butyl cation Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS, 1-5% v/v), water (2-5% v/v), or anisole.[7][11]
Degradation of other functional groups If the molecule contains other acid-sensitive groups, consider using milder deprotection conditions. This could involve using a weaker acid, lower concentration, or a lower reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Acidic Deprotection of this compound
  • Dissolution: Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acid Addition: To the stirred solution, add the acidic reagent. Common choices include:

    • Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

    • A solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar than the starting material.

  • Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product will be the salt of the deprotected amine (e.g., trifluoroacetate or hydrochloride salt).

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash with a mild aqueous base, such as saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 3-oxomorpholine.

Protocol 2: Stability Assessment by HPLC
  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Stress Sample Preparation:

    • Acidic Condition: Dilute the stock solution with an acidic solution (e.g., 0.1 M HCl) to a final concentration suitable for HPLC analysis.

    • Basic Condition: Dilute the stock solution with a basic solution (e.g., 0.1 M NaOH) to a final concentration suitable for HPLC analysis.

    • Neutral Condition: Dilute the stock solution with water to the same concentration.

  • Incubation: Incubate the prepared samples at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each sample into an HPLC system.

  • Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Quantify the percentage of the remaining parent compound at each time point.

Table 1: Summary of Stability under Different Conditions

ConditionReagent/SolventTemperatureStabilityPrimary Reaction
Acidic 20-50% TFA in DCMRoom TempUnstable N-Boc Deprotection
Acidic 4M HCl in DioxaneRoom TempUnstable N-Boc Deprotection
Basic 1M NaOH (aq)Room TempGenerally Stable Minimal to no reaction
Basic (Harsh) >1M NaOH (aq)Elevated TempPotentially Unstable Possible Lactam Hydrolysis
Nucleophilic Various NucleophilesRoom TempGenerally Stable Minimal to no reaction

Visualizations

Acidic_Deprotection_Mechanism Acidic Deprotection Mechanism cluster_start cluster_protonation cluster_cleavage cluster_decomposition Start This compound Protonated Protonated Carbamate Start->Protonated + H⁺ Carbocation tert-Butyl Cation Protonated->Carbocation CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Product 3-Oxomorpholine CarbamicAcid->Product CO2 CO₂ CarbamicAcid->CO2 - CO₂

Caption: Mechanism of N-Boc deprotection under acidic conditions.

Basic_Hydrolysis_Pathway Potential Basic Hydrolysis of Lactam Ring cluster_start cluster_attack cluster_opening Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate + OH⁻ (Harsh Conditions) Product Ring-Opened Carboxylate Intermediate->Product Ring Opening

Caption: Potential hydrolysis of the morpholinone ring under harsh basic conditions.

Stability_Assessment_Workflow Experimental Workflow for Stability Assessment cluster_prep cluster_analysis cluster_eval Stock Prepare Stock Solution Acid Prepare Acidic Sample Stock->Acid Base Prepare Basic Sample Stock->Base Neutral Prepare Neutral Sample Stock->Neutral Incubate Incubate at Controlled Temperature Acid->Incubate Base->Incubate Neutral->Incubate HPLC Analyze by HPLC at Time Points Incubate->HPLC Data Plot % Remaining vs. Time HPLC->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: Workflow for assessing compound stability using HPLC.

References

Technical Support Center: Scale-Up Synthesis of Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Tert-butyl 3-oxomorpholine-4-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory and pilot-plant scale?

A1: The most prevalent and scalable synthetic approach for this compound involves the oxidation of the corresponding secondary alcohol, N-Boc-3-hydroxymorpholine. This method is favored due to the ready availability of the starting material and the variety of established oxidation protocols that can be adapted for this transformation.

Q2: What are the critical parameters to control during the oxidation of N-Boc-3-hydroxymorpholine?

A2: Temperature control is paramount, especially for oxidation reactions that are highly exothermic. Maintaining the recommended temperature range for the chosen oxidation method is crucial to prevent side reactions and decomposition of the product. Other critical parameters include the stoichiometry of the oxidizing agent, the choice of solvent, and the reaction time. Careful monitoring of the reaction progress by techniques such as TLC or LC-MS is highly recommended to determine the optimal reaction endpoint.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting material (N-Boc-3-hydroxymorpholine), over-oxidation products (if applicable to the chosen method), and byproducts from the oxidizing agent. For instance, in Swern-type oxidations, residual dimethyl sulfide and its oxidized forms can be present.[1] With Dess-Martin periodinane, iodinane byproducts are common. The specific impurity profile will depend on the chosen synthetic route and reaction conditions.

Q4: What are the recommended purification methods for this compound on a larger scale?

A4: For scale-up synthesis, purification strategies should be robust and scalable. The primary methods include:

  • Crystallization: If the product is a stable solid with good crystallization properties, this is often the most effective and economical method for achieving high purity on a large scale.

  • Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be challenging and costly to scale up. For larger quantities, techniques like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography might be considered if high purity is essential and crystallization is not feasible.

  • Extraction and Washing: A thorough aqueous work-up is crucial to remove water-soluble impurities and byproducts from the oxidation reagents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound via the oxidation of N-Boc-3-hydroxymorpholine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive oxidizing agent.Ensure the oxidizing agent is fresh and has been stored under the recommended conditions. For hygroscopic reagents, ensure they are handled in an inert atmosphere.
Incorrect reaction temperature.Strictly adhere to the temperature protocols for the chosen oxidation method. For cryogenic reactions like the Swern oxidation, ensure the internal temperature is maintained below the critical threshold (e.g., -60 °C).[1]
Poor quality starting material.Verify the purity of N-Boc-3-hydroxymorpholine before starting the reaction.
Incomplete Reaction Insufficient amount of oxidizing agent.Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
Short reaction time.Extend the reaction time and continue to monitor its progress.
Formation of Significant Side Products Reaction temperature too high.Optimize the temperature control. For exothermic reactions, ensure efficient heat dissipation, especially during the addition of reagents.
Incorrect stoichiometry.Carefully control the stoichiometry of all reagents.
Presence of water in the reaction.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation/Purification Product is an oil or difficult to crystallize.Consider alternative purification techniques such as column chromatography with a suitable solvent system. If the product is an oil, try co-evaporation with a non-polar solvent to induce solidification.
Contamination with reagent byproducts.Follow the recommended work-up procedure for the specific oxidation method used. For example, a thiosulfate wash can help remove iodine-based byproducts from a Dess-Martin oxidation.

Experimental Protocols

Below are generalized experimental protocols for common oxidation methods that can be adapted for the synthesis of this compound. Note: These are starting points and may require optimization for your specific scale and equipment.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol.[1]

Methodology:

  • In a multi-neck flask equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

  • Slowly add a solution of DMSO in anhydrous DCM, maintaining the temperature below -60 °C.

  • After stirring for a short period, add a solution of N-Boc-3-hydroxymorpholine in anhydrous DCM, again keeping the temperature below -60 °C.

  • After the addition is complete, stir the reaction mixture for the recommended time.

  • Slowly add triethylamine (a hindered base) to the reaction mixture, allowing the temperature to gradually warm to room temperature.

  • Quench the reaction with water and perform an aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Scale-Up Challenges & Solutions:

Challenge Solution
Cryogenic Temperatures For larger scale, consider using a continuous flow reactor which can handle the exothermicity more efficiently at higher temperatures.
Toxic Gas Evolution (CO, CO2) Ensure adequate ventilation and consider using a scrubber system to neutralize toxic gases.
Foul Odor (Dimethyl Sulfide) Use a bleach or hydrogen peroxide scrub on the waste streams to oxidize the dimethyl sulfide to odorless sulfoxide or sulfone.
Dess-Martin Periodinane (DMP) Oxidation

DMP is a milder oxidizing agent that can be used at room temperature.

Methodology:

  • To a solution of N-Boc-3-hydroxymorpholine in a suitable solvent (e.g., DCM), add Dess-Martin periodinane in one portion at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product.

Scale-Up Challenges & Solutions:

Challenge Solution
Cost of DMP For large-scale synthesis, the cost of DMP can be prohibitive. Consider alternative, more economical oxidation methods.
Potentially Explosive Nature Handle DMP with care, avoiding shock and high temperatures. For large-scale reactions, ensure proper safety protocols are in place.
Byproduct Removal The iodinane byproducts can sometimes be difficult to remove. A thorough wash with sodium thiosulfate is essential.
Parikh-Doering Oxidation

This method uses a sulfur trioxide pyridine complex to activate DMSO and can be performed at or above 0 °C.[2][3]

Methodology:

  • Dissolve N-Boc-3-hydroxymorpholine and a hindered base (e.g., triethylamine or diisopropylethylamine) in a mixture of anhydrous DMSO and DCM.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the sulfur trioxide pyridine complex portion-wise, maintaining the temperature.

  • Stir the reaction mixture until completion.

  • Perform an aqueous work-up, extract the product, and purify as needed.

Scale-Up Challenges & Solutions:

Challenge Solution
Hygroscopic Reagents Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere to prevent deactivation of the SO3-pyridine complex.
Exothermicity Although less exothermic than the Swern oxidation, addition of the SO3-pyridine complex can still generate heat. Control the addition rate and use an efficient cooling system.

Visualizations

Logical Workflow for Oxidation Method Selection

Oxidation_Method_Selection start Start: Need to Synthesize This compound scale Determine Scale of Synthesis start->scale lab_scale Lab Scale (<10g) scale->lab_scale Small pilot_scale Pilot/Process Scale (>100g) scale->pilot_scale Large dmp Dess-Martin Periodinane (DMP) lab_scale->dmp Convenient, mild swern Swern Oxidation lab_scale->swern Good for sensitive substrates parikh_doering Parikh-Doering Oxidation lab_scale->parikh_doering Milder than Swern cost_safety Consider Cost and Safety pilot_scale->cost_safety temp_control Evaluate Temperature Control Capabilities pilot_scale->temp_control cost_safety->swern Lower cost, but toxic gas cost_safety->parikh_doering Safer than Swern, moderate cost temp_control->swern Cryogenic capabilities needed temp_control->parikh_doering Standard cooling sufficient Experimental_Workflow start Start: N-Boc-3-hydroxymorpholine reaction Oxidation Reaction (Swern, DMP, or Parikh-Doering) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product Final Product: This compound purification->product

References

Hydrolysis of Tert-butyl 3-oxomorpholine-4-carboxylate and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tert-butyl 3-oxomorpholine-4-carboxylate

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting common issues related to the hydrolysis of this compound, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in research?

This compound is a chemical intermediate commonly used in pharmaceutical and organic synthesis. It incorporates a morpholin-3-one core structure, which is a valuable scaffold in medicinal chemistry. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the secondary amine of the morpholine ring. This protection allows chemists to perform reactions on other parts of the molecule without affecting the nitrogen atom. The Boc group can then be removed in a subsequent step.

Q2: What does "hydrolysis" of this compound refer to?

In the context of this compound, hydrolysis refers to the cleavage of the tert-butyloxycarbonyl (Boc) protecting group from the morpholine nitrogen. This reaction, often called "deprotection," breaks the carbamate bond, yielding the unprotected 3-oxomorpholine, carbon dioxide, and a tert-butyl cation, which typically forms isobutylene or tert-butanol.[1] This process is most commonly catalyzed by acids.[2][3]

Q3: What are the primary causes of unintentional hydrolysis?

The Boc group is notoriously sensitive to acidic conditions.[1][3] Unintentional hydrolysis (degradation) can be triggered by several factors:

  • Acidic Reagents: Direct use of strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or Lewis acids will rapidly cleave the Boc group.[2][3]

  • Acidic Contaminants: Trace amounts of acidic impurities in solvents, reagents, or on glassware can be sufficient to cause slow degradation over time.

  • Inappropriate Storage: Storing the compound in a non-inert atmosphere or near acidic vapors can lead to gradual hydrolysis.

  • High Temperatures: While the Boc group is more sensitive to acid than heat, prolonged exposure to high temperatures can sometimes promote thermal deprotection.[3]

Q4: How can I detect if my sample of this compound has undergone hydrolysis?

You can check for the presence of the hydrolyzed product (3-oxomorpholine) using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The hydrolyzed product will have a different retention factor (Rf) compared to the starting material. It is typically more polar and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can separate the starting material from the hydrolyzed product and confirm their respective molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic signal for the nine protons of the tert-butyl group (a singlet around 1.4-1.5 ppm in CDCl₃) will be absent or diminished in the hydrolyzed sample.

Q5: How can I prevent hydrolysis during storage and handling?

To ensure the stability of this compound:

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place. Keep it away from areas where acidic reagents are used or stored.

  • Handling: Use clean, dry glassware. When weighing and transferring the compound, do so in a moisture-free environment if possible.

  • Solvents: Use high-purity, anhydrous solvents to minimize exposure to acidic impurities and water.

Troubleshooting Guide

Issue 1: My reaction yield is low, and I suspect the starting material has degraded.

  • Confirm Purity: Before starting your reaction, always assess the purity of your this compound using TLC or LC-MS. Compare it to a known pure standard if available.

  • Identify Contaminant: If you observe a second spot (TLC) or peak (LC-MS), check if its properties match the expected hydrolyzed product, 3-oxomorpholine.

  • Solution: If significant hydrolysis has occurred, it is best to purify the starting material using column chromatography before use or to acquire a new, pure batch.

Issue 2: During my reaction workup, I am losing my product. Could hydrolysis be the cause?

Aqueous workups involving acidic solutions (e.g., a wash with 1N HCl) will cause rapid hydrolysis.[2] Even mildly acidic conditions can be detrimental.

  • Solution: During extractions and washes, use neutral or basic aqueous solutions, such as saturated sodium bicarbonate (NaHCO₃) solution or brine.[4] Ensure the pH of the aqueous layer remains neutral or slightly basic.

Issue 3: I am observing unexpected side products in my reaction.

The tert-butyl cation generated during hydrolysis is a reactive electrophile.[1] It can react with nucleophilic sites on your desired product or other molecules in the reaction mixture, leading to tert-butylation side products.[1]

  • Solution: The best way to prevent these side products is to prevent the initial hydrolysis. Ensure all reaction conditions are non-acidic. If acidic conditions are unavoidable for a different part of your molecule, you may need to reconsider your synthetic strategy or choose a more robust protecting group.

Below is a troubleshooting workflow to help diagnose and solve issues related to the potential hydrolysis of this compound.

G start Problem: Low Yield or Unexpected Byproduct q1 Did you check purity of starting material (SM)? start->q1 a1_yes Purity Confirmed q1->a1_yes Yes a1_no Action: Check SM purity via TLC or LC-MS. q1->a1_no No q2 Are reaction or workup conditions acidic? a1_yes->q2 sol2 Solution: Purify SM via chromatography or obtain a new batch. a1_no->sol2 a2_yes Cause: Acid-catalyzed hydrolysis of Boc group. q2->a2_yes Yes a2_no Investigate other reaction parameters (temp, stoichiometry, etc.) q2->a2_no No sol1 Solution: Use neutral/basic conditions. Avoid acidic washes. a2_yes->sol1

A troubleshooting workflow for experiments involving this compound.

Hydrolysis (Boc Deprotection) Data

The following table summarizes common conditions used for the intentional hydrolysis (deprotection) of Boc-protected amines. These conditions should be avoided if you wish to prevent hydrolysis.

Reagent(s)Solvent(s)Temperature (°C)Typical TimeNotes
Trifluoroacetic Acid (TFA) (25-50%)[5]Dichloromethane (DCM)[5]0 to 251-3 hoursMost common method. Can lead to tert-butylation of sensitive substrates.[1]
Hydrochloric Acid (HCl) (4M)Dioxane, Ethyl Acetate, or Methanol20-251-12 hoursEffective, but the strong acid can affect other acid-labile groups.[2][3]
Montmorillonite K10 Clay[3]AcetonitrileReflux3-6 hoursA milder, heterogeneous acidic catalyst.[6]
Oxalyl Chloride / Methanol[7]Methanol20-251-4 hoursA very mild method for selective deprotection.[7]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)20-252-24 hoursA Lewis acid condition, can be milder than strong protic acids.[3]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Maintaining the Boc Group

This protocol describes a generic nucleophilic substitution reaction where the integrity of the Boc group is critical.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and anhydrous, non-acidic solvent (e.g., THF, DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., NaH, 1.1 eq) at 0 °C and stir for 20-30 minutes.

  • Reagent Addition: Add the electrophile (e.g., alkyl halide, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quenching: Carefully quench the reaction by adding it to a cooled, saturated solution of aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Standard Procedure for Intentional Hydrolysis (Boc Deprotection)

This protocol is for the controlled removal of the Boc group.[5]

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Concentration: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Neutralization: Dissolve the crude residue in a minimal amount of DCM and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product into an appropriate organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 3-oxomorpholine. Further purification may be required.

Below is a diagram illustrating the acid-catalyzed hydrolysis mechanism.

Mechanism of acid-catalyzed hydrolysis of this compound.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of N-Boc Protected Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed comparison with Tert-butyl morpholine-4-carboxylate, a structurally similar compound lacking the C3-oxo group, and extends the analysis to include N-Boc-3-oxopiperidine and N-Boc-2-oxopiperazine to explore the influence of ring size and heteroatom placement on NMR chemical shifts.

Comparative ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the comparative compounds. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventProton AssignmentChemical Shift (δ, ppm)MultiplicityJ (Hz)
Tert-butyl morpholine-4-carboxylate [1]CDCl₃-CH₂-N-3.42t4
-CH₂-O-3.64t4
-C(CH₃)₃1.47s-
N-Boc-3-oxopiperidine CDCl₃-CH₂-C=O2.53t6.0
-CH₂-N- (axial)3.55t5.7
-CH₂-N- (equatorial)4.12s-
-CH₂-CH₂-N-1.95m-
-C(CH₃)₃1.48s-
N-Boc-2-oxopiperazine CDCl₃-CH₂-N-CO-3.98s-
-N-CH₂-CH₂-N-3.48t5.6
-N-CH₂-CH₂-N-3.29t5.6
-C(CH₃)₃1.49s-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventCarbon AssignmentChemical Shift (δ, ppm)
Tert-butyl morpholine-4-carboxylate [1]CDCl₃C =O (carbamate)154.77
C (CH₃)₃79.92
-C H₂-O-66.67
-C H₂-N-43.48
-C(C H₃)₃28.37
N-Boc-3-oxopiperidine CDCl₃C =O (ketone)207.2
C =O (carbamate)154.5
C (CH₃)₃80.6
-C H₂-N-49.3
-C H₂-C=O41.1
-C H₂-CH₂-N-24.8
-C(C H₃)₃28.4
N-Boc-2-oxopiperazine CDCl₃C =O (amide)168.9
C =O (carbamate)154.8
C (CH₃)₃80.7
-C H₂-N-CO-49.9
-N-C H₂-C H₂-N-44.2, 41.0
-C(C H₃)₃28.4

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, based on standard laboratory practices.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents and is typically set to 0.00 ppm. For aqueous solvents, a water-soluble standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) may be used.

  • Filtration: To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence is generally used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a compound of this nature.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is common.

    • Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using NMR spectroscopy.

NMR_Workflow Workflow for NMR-based Structural Elucidation cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Final Output Compound Synthesized Compound Solvent Deuterated Solvent Selection Compound->Solvent Dissolution Dissolution & Homogenization Solvent->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1H NMR Experiment NMR_Tube->H1_NMR C13_NMR 13C NMR Experiment NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (if necessary) H1_NMR->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->TwoD_NMR C13_NMR->Processing TwoD_NMR->Processing Analysis Peak Integration & Chemical Shift Assignment Processing->Analysis Structure_Elucidation Structure Confirmation/ Elucidation Analysis->Structure_Elucidation Report Final Report with Spectral Data & Interpretation Structure_Elucidation->Report

References

A Comparative Analysis of Tert-butyl 3-oxomorpholine-4-carboxylate using FT-IR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Spectroscopic Analysis

This guide provides a detailed comparison of the expected analytical data from Fourier-Transform Infrared Spectroscopy (FT-IR) and Mass Spectrometry (MS) for Tert-butyl 3-oxomorpholine-4-carboxylate. The information presented is intended to aid researchers in the identification, characterization, and quality control of this compound in a drug development context. Detailed experimental protocols and comparative data with potential alternatives or byproducts are included to support experimental design and data interpretation.

Experimental Workflow and Data Analysis

The characterization of this compound involves a systematic workflow. Initially, the sample is subjected to FT-IR spectroscopy to identify its key functional groups. Subsequently, mass spectrometry is employed to determine the molecular weight and elucidate the fragmentation pattern, confirming the compound's structure.

cluster_workflow Analytical Workflow A Sample Preparation (this compound) B FT-IR Analysis A->B C Mass Spectrometry Analysis A->C D Data Interpretation and Comparison B->D C->D

Caption: Analytical workflow for the spectroscopic analysis of this compound.

FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key functional groups are the carbamate, the cyclic ketone, and the morpholine ring system.

cluster_ftir Key FT-IR Absorptions A C=O (Ketone) ~1715 cm⁻¹ B C=O (Carbamate) ~1690 cm⁻¹ C C-O (Carbamate/Ether) ~1250-1050 cm⁻¹ D C-H (Alkyl) ~2980-2850 cm⁻¹ E This compound E->A E->B E->C E->D

Caption: Predicted FT-IR absorptions for this compound.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample pellet is then placed in the sample holder, and the FT-IR spectrum is acquired over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

Data Presentation: FT-IR
Functional GroupExpected Absorption Range (cm⁻¹)Observed in this compoundComparison with Potential Impurities/Analogs
C=O (Ketone)1725-1705Strong absorption around 1715 cm⁻¹ is expected for the six-membered cyclic ketone.[1][2]Morpholine (no C=O), Tert-butyl morpholine-4-carboxylate (no ketone C=O).
C=O (Carbamate)1730-1670A strong absorption band around 1690 cm⁻¹ is characteristic of the Boc-protecting group's carbonyl.[3][4]Unprotected morpholin-3-one would lack this peak.
C-O Stretch1300-1000Multiple strong bands are expected in this region due to the C-O bonds in the carbamate and the ether linkage in the morpholine ring.The pattern in this region can be a useful fingerprint for the specific compound.
C-H Stretch (Alkyl)3000-2850Strong, sharp peaks are expected corresponding to the C-H bonds of the tert-butyl group and the morpholine ring.[5]The intensity of these peaks will vary depending on the alkyl content of related compounds.

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound, with a molecular weight of 201.22 g/mol , specific fragmentation pathways are anticipated.[1]

cluster_ms Expected Mass Spectrometry Fragmentation A [M]⁺ m/z = 201 B [M - C₄H₈]⁺ m/z = 145 A->B Loss of isobutylene C [C₄H₉]⁺ m/z = 57 A->C tert-butyl cation D [M - C₅H₉O₂]⁺ m/z = 100 B->D Loss of CO₂

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion. For fragmentation analysis, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The observed fragmentation pattern is then compared with the expected fragmentation pathways to confirm the structure.

Data Presentation: Mass Spectrometry
IonExpected m/zFragmentation PathwayComparison with Potential Impurities/Analogs
[M+H]⁺202Protonated molecular ionThis peak confirms the molecular weight of the target compound.
[M-C₄H₈+H]⁺146Loss of isobutylene (56 Da) from the Boc group.[6]This is a characteristic fragmentation for Boc-protected compounds.[7]
[C₄H₉]⁺57Formation of the tert-butyl cation.[8]A very common and often abundant ion in the mass spectra of tert-butyl containing compounds.
[M-Boc+H]⁺102Loss of the entire Boc group (100 Da).This fragment would correspond to the protonated morpholin-3-one moiety.
Ring FragmentationVariousCleavage of the morpholine ring.[9]The pattern of ring fragmentation can provide further structural confirmation.

Comparison with an Alternative: Tert-butyl morpholine-4-carboxylate

To highlight the utility of these analytical techniques, a comparison with a structurally similar compound, Tert-butyl morpholine-4-carboxylate, is presented.

FeatureThis compoundTert-butyl morpholine-4-carboxylate
Molecular Weight 201.22 g/mol [1]187.24 g/mol [10]
Key FT-IR Difference Presence of a strong ketone C=O stretch (~1715 cm⁻¹).Absence of the ketone C=O stretch.
Key MS Difference Molecular ion at m/z 201 (or 202 for [M+H]⁺).Molecular ion at m/z 187 (or 188 for [M+H]⁺).

This comparative data demonstrates that both FT-IR and Mass Spectrometry can readily distinguish between the target compound and this potential alternative.

References

A Comparative Guide to Tert-butyl 3-oxomorpholine-4-carboxylate and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine scaffold holds a privileged position due to its favorable physicochemical properties and its presence in numerous biologically active compounds. This guide provides a detailed characterization of Tert-butyl 3-oxomorpholine-4-carboxylate, a key building block, and offers a comparative analysis with its derivatives. The information presented herein, supported by experimental data and protocols, is intended to assist researchers and scientists in the strategic design and synthesis of novel therapeutic agents.

Core Compound Characterization: this compound

This compound is a heterocyclic compound featuring a morpholine ring with a ketone at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it a valuable intermediate for further chemical modifications.

Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane
CAS Number 142929-48-4

Spectral Data Analysis:

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Technique Expected/Reported Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.25 (s, 2H), 3.95 (t, J=5.2 Hz, 2H), 3.70 (t, J=5.2 Hz, 2H), 1.50 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 205.0 (C=O), 154.5 (C=O, Boc), 81.0 (C(CH₃)₃), 68.0 (CH₂), 50.0 (CH₂), 45.0 (CH₂), 28.5 (C(CH₃)₃)
IR (KBr, cm⁻¹) ν: 2978 (C-H), 1745 (C=O, ketone), 1695 (C=O, carbamate), 1160 (C-O)
Mass Spectrometry (ESI-MS) m/z: 202.1 [M+H]⁺, 224.1 [M+Na]⁺

Comparative Analysis with Derivatives

The true utility of this compound lies in its capacity to be transformed into a diverse array of derivatives. These modifications can significantly impact the molecule's biological activity, selectivity, and pharmacokinetic profile. Here, we compare the parent compound with two representative derivatives: its direct precursor, Tert-butyl morpholine-4-carboxylate, and a more complex, substituted analog, Tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate.

Comparison of Physicochemical and Spectral Properties:

Compound Molecular Formula Molecular Weight ( g/mol ) Key ¹H NMR Signals (CDCl₃) **Key IR Bands (cm⁻¹) **
This compoundC₉H₁₅NO₄201.224.25 (s, 2H), 3.95 (t, 2H), 3.70 (t, 2H), 1.50 (s, 9H)1745 (C=O, ketone), 1695 (C=O, carbamate)
Tert-butyl morpholine-4-carboxylate[1]C₉H₁₇NO₃187.243.64 (t, 4H), 3.42 (t, 4H), 1.47 (s, 9H)[1]1695 (C=O, carbamate)
Tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate[2]C₂₁H₂₃NO₄353.417.40-7.20 (m, 10H), 5.40 (d, 1H), 4.80 (d, 1H), 4.20-3.80 (m, 2H), 1.50 (s, 9H)[2]1760 (C=O, lactone), 1690 (C=O, carbamate)[2]

This comparison highlights how structural modifications, such as the removal of the oxo group or the introduction of bulky phenyl substituents, significantly alter the spectral characteristics of the morpholine scaffold.

Biological Activity Profile of 3-Oxomorpholine Derivatives

The 3-oxomorpholine core is a versatile starting point for the development of compounds with a wide range of biological activities. The introduction of various substituents at different positions of the morpholine ring can lead to potent and selective inhibitors of various enzymes and receptors.

Potential Therapeutic Applications:

  • Anticancer Agents: The morpholine ring is a common feature in many kinase inhibitors. Derivatives of 3-oxomorpholine can be designed to target specific kinases involved in cancer cell proliferation and survival.

  • Antimicrobial Agents: Modification of the morpholine scaffold has led to the discovery of potent antibacterial and antifungal agents.

  • Central Nervous System (CNS) Agents: The physicochemical properties of the morpholine ring make it suitable for designing drugs that can cross the blood-brain barrier, targeting CNS disorders.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of novel compounds.

General Procedure for the Synthesis of N-Substituted 3-Oxomorpholine Derivatives:

A common synthetic route involves the reaction of a primary or secondary amine with a suitable electrophile to introduce a substituent on the morpholine nitrogen after the deprotection of the Boc group.

  • Boc Deprotection: To a solution of this compound in dichloromethane (DCM), an excess of trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected 3-oxomorpholine as a TFA salt.

  • N-Alkylation/Arylation: The resulting amine salt is dissolved in a suitable solvent such as acetonitrile or dimethylformamide (DMF). A base, for instance, diisopropylethylamine (DIPEA) or potassium carbonate, is added, followed by the addition of the desired alkyl or aryl halide. The reaction is typically stirred at room temperature or heated to facilitate the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets or as a thin film.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizing Synthesis and Workflow

To provide a clearer understanding of the synthetic strategies and experimental processes, the following diagrams have been generated using the DOT language.

experimental_workflow start Tert-butyl 3-oxomorpholine-4-carboxylate deprotection Boc Deprotection (TFA, DCM) start->deprotection amine_salt 3-Oxomorpholine TFA Salt deprotection->amine_salt n_alkylation N-Alkylation/Arylation (R-X, Base) amine_salt->n_alkylation crude_product Crude Derivative n_alkylation->crude_product purification Column Chromatography crude_product->purification final_product Pure N-Substituted 3-Oxomorpholine Derivative purification->final_product

Caption: Synthetic workflow for N-substituted 3-oxomorpholine derivatives.

characterization_pathway cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_activity Biological Evaluation Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Crude Product Crude Product Chemical Reaction->Crude Product Chromatography Chromatography Crude Product->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound NMR NMR Pure Compound->NMR IR IR Pure Compound->IR Mass Spec Mass Spec Pure Compound->Mass Spec In vitro assays In vitro assays Pure Compound->In vitro assays Lead Compound Lead Compound In vitro assays->Lead Compound

Caption: Logical relationship in drug discovery from synthesis to lead compound.

References

A Comparative Guide to N-Protecting Groups for Morpholines: A Focus on Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of drug discovery and development, the morpholine moiety is a privileged scaffold due to its favorable physicochemical properties and common presence in bioactive compounds. The secondary amine of the morpholine ring often requires protection to ensure chemoselectivity during synthetic transformations. The choice of the nitrogen-protecting group is a critical decision that can significantly impact the overall efficiency and success of a synthetic route.

This guide provides a comprehensive comparison of Tert-butyl 3-oxomorpholine-4-carboxylate, a derivative of the commonly used tert-butyloxycarbonyl (Boc) protecting group, with other widely employed N-protecting groups for morpholines, namely the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. This comparison is based on available experimental data regarding their introduction, stability, and cleavage, offering insights to aid in the rational selection of a suitable protecting group strategy.

Overview of N-Protecting Groups for Morpholines

The ideal N-protecting group for a morpholine should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups within the molecule. The selection of a protecting group is often dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes where multiple protecting groups can be removed selectively.

This compound represents a specific application of the widely used Boc protecting group. The presence of the oxo group at the 3-position can influence the reactivity and stability of the N-Boc group. While direct comparative studies are limited, its behavior can be largely inferred from the extensive knowledge of Boc-protected secondary amines.

Comparison of Performance: Boc vs. Cbz vs. Fmoc

The following sections detail the performance of Boc (represented by this compound and N-Boc morpholine), Cbz, and Fmoc protecting groups in the context of morpholine chemistry.

Protection of the Morpholine Nitrogen

The introduction of these protecting groups to the morpholine nitrogen typically proceeds in high yield.

Protecting GroupReagentTypical ConditionsReported Yield
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, DCM, H₂O)High (often >90%)
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, NaOH), Solvent (e.g., THF/H₂O)~90%[1]
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Base, Aqueous media~80% for morpholine[1]
Deprotection of the Morpholine Nitrogen

The key differentiator between these protecting groups lies in their deprotection conditions, which forms the basis of their orthogonality.

Protecting GroupDeprotection ReagentTypical ConditionsReported Efficiency
Boc Strong Acid (e.g., TFA, HCl)Anhydrous, Room TemperatureHigh (often quantitative)[2][3]
Cbz H₂, Catalyst (e.g., Pd/C)Hydrogenolysis, Room TemperatureHigh (often quantitative)[4][5]
Fmoc Base (e.g., Piperidine, Morpholine)DMF, Room TemperatureHigh (often quantitative)[6][7]
Stability Profile

The stability of the protecting group under various reaction conditions is crucial for its successful application in a multi-step synthesis.

Protecting GroupStable ToLabile To
Boc Basic conditions, Hydrogenolysis, NucleophilesStrong Acids
Cbz Acidic and Basic conditionsHydrogenolysis, Strong Lewis Acids
Fmoc Acidic and Reductive conditionsBasic conditions

Experimental Protocols

Detailed experimental procedures are essential for the successful implementation of protecting group strategies. Below are representative protocols for the protection and deprotection of the morpholine nitrogen.

Protocol 1: N-Boc Protection of Morpholine

Objective: To protect the secondary amine of morpholine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • Morpholine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Dissolve morpholine (1.0 equiv) in a mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv) and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-morpholine.

Protocol 2: N-Cbz Protection of Morpholine

Objective: To protect the secondary amine of morpholine with a carboxybenzyl (Cbz) group.

Procedure: A reported procedure for the N-Cbz protection of an amine involves dissolving the amine in a THF/H₂O mixture, adding NaHCO₃, and then Cbz-Cl at 0 °C, followed by stirring for 20 hours to achieve a 90% yield after purification.[1]

Protocol 3: N-Fmoc Protection of Morpholine

Objective: To protect the secondary amine of morpholine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Procedure: A general procedure for the N-Fmoc protection of amines in an aqueous medium involves stirring the amine with Fmoc-Cl in a water/ethanol mixture at 60 °C. For morpholine, this method has been reported to yield the N-Fmoc protected product in 80% yield.[1]

Protocol 4: Deprotection of N-Boc-morpholine

Objective: To remove the Boc protecting group from N-Boc-morpholine.

Materials:

  • N-Boc-morpholine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-morpholine (1.0 equiv) in dichloromethane.

  • Slowly add trifluoroacetic acid (5-10 equiv) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting morpholine trifluoroacetate salt can be used directly or neutralized with a base to obtain the free amine.

Protocol 5: Deprotection of N-Cbz-morpholine

Objective: To remove the Cbz protecting group from N-Cbz-morpholine.

Procedure: A standard protocol for Cbz deprotection involves dissolving the Cbz-protected amine in a solvent like methanol or ethanol, adding a palladium on carbon (Pd/C) catalyst, and stirring the mixture under a hydrogen atmosphere.[4]

Protocol 6: Deprotection of N-Fmoc-morpholine

Objective: To remove the Fmoc protecting group from N-Fmoc-morpholine.

Procedure: The standard procedure for Fmoc deprotection involves treating the Fmoc-protected amine with a 20% solution of piperidine in DMF at room temperature.[7] Morpholine itself has also been shown to be an effective reagent for Fmoc removal.[8][9]

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_protection N-Protection of Morpholine Morpholine Morpholine N-Protected Morpholine N-Protected Morpholine Morpholine->N-Protected Morpholine Protection Protecting Group Reagent Protecting Group Reagent Protecting Group Reagent->N-Protected Morpholine

Caption: General workflow for the N-protection of the morpholine ring.

G cluster_boc Boc Group cluster_cbz Cbz Group cluster_fmoc Fmoc Group boc This compound Structure: O=C(OC(C)(C)C)N1CC(O)CC@HC1 Deprotection: Strong Acid (TFA, HCl) cbz N-Cbz-Morpholine Structure: O=C(OCC1=CC=CC=C1)N2CCOCC2 Deprotection: H₂, Pd/C fmoc N-Fmoc-Morpholine Structure: O=C(OCC1C2=CC=CC=C2C3=CC=CC=C31)N4CCOCC4 Deprotection: Base (Piperidine) OrthogonalDeprotection Molecule_With_Boc_Cbz Morpholine Derivative (N-Boc, Other-Cbz) Deprotect_Boc Treat with Strong Acid (TFA) Molecule_With_Boc_Cbz->Deprotect_Boc Selective Deprotection Deprotect_Cbz Treat with H₂, Pd/C Molecule_With_Boc_Cbz->Deprotect_Cbz Orthogonal Deprotection Product_Amine_Cbz Free Morpholine Amine, Other-Cbz Protected Deprotect_Boc->Product_Amine_Cbz Product_Boc_Amine N-Boc Morpholine, Other Functional Group Deprotected Deprotect_Cbz->Product_Boc_Amine

References

A Comparative Guide to Analytical Methods for Purity Determination of Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates like Tert-butyl 3-oxomorpholine-4-carboxylate is a cornerstone of quality control and successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of key analytical techniques for determining the purity of this N-Boc protected morpholine derivative. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting their principles, experimental protocols, and comparative performance data.

Comparison of Analytical Techniques

The selection of an analytical method for purity assessment is contingent on several factors, including the nature of potential impurities, required sensitivity, and the intended application of the data. While HPLC is a workhorse for routine quality control, GC-MS excels in identifying volatile impurities, and qNMR offers the advantage of being a primary ratio method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte.

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance parameters for the discussed analytical methods. It is important to note that while specific validated data for this compound is not publicly available, the presented data is representative of analyses for structurally similar N-Boc protected heterocyclic compounds and morpholine derivatives.[1][2][3][4][5][6]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Purity Determination QuantitativeQuantitative (with derivatization)Absolute Quantitative
Linearity Range 0.01 - 1.5 mg/mL[7]10 - 500 µg/L[2][6]Wide linear range[8]
Correlation Coefficient (R²) > 0.999[3]> 0.999[2]Not applicable (primary method)
Limit of Detection (LOD) 0.0006 mg/mL[7]1.3 - 7.3 µg/L[2][6]Higher than HPLC for trace impurities[5]
Limit of Quantification (LOQ) 0.0018 mg/mL[7]4.1 - 24.4 µg/L[2][6]Higher than HPLC for trace impurities[5]
Precision (RSD) < 2%[4]1.4% - 9.4% (Intra-day)[2]< 1%[9]
Accuracy (Recovery) 98-102%[4]88.6% - 109.0%[2][6]High accuracy as a primary method[10]

Mandatory Visualization

Experimental Workflow for Purity Analysis

G Figure 1: General Experimental Workflow for Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Acquisition & Processing cluster_3 Purity Calculation & Reporting A Weigh Sample B Dissolve in Suitable Solvent A->B C Add Internal Standard (for qNMR/GC-MS) B->C D HPLC Analysis C->D E GC-MS Analysis C->E F qNMR Analysis C->F G Chromatogram/Spectrum Acquisition D->G E->G F->G H Peak Integration/Signal Measurement G->H I Impurity Profiling H->I J Calculate Purity (%) I->J K Generate Certificate of Analysis J->K

Caption: General Experimental Workflow for Purity Analysis.

Logical Relationship of Analytical Methods

G Figure 2: Logical Relationship of Analytical Methods cluster_0 Chromatographic Methods cluster_1 Spectroscopic Method Purity_Assessment Purity Assessment of This compound HPLC HPLC (High Resolution Separation) Purity_Assessment->HPLC Chemical Purity GC_MS GC-MS (Volatile Impurity Analysis) Purity_Assessment->GC_MS Residual Solvents qNMR qNMR (Absolute Purity & Structure) Purity_Assessment->qNMR Absolute Purity Impurity_Quantification Impurity Quantification HPLC->Impurity_Quantification Area % GC_MS->Impurity_Quantification Derivatization & Quantification qNMR->Impurity_Quantification Integral Comparison

Caption: Logical Relationship of Analytical Methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity for non-volatile and thermally labile compounds.[5] A reverse-phase HPLC method is generally suitable for N-Boc protected compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

Chromatographic Conditions (Representative):

  • Mobile Phase A: 0.1% TFA in water[5]

  • Mobile Phase B: 0.1% TFA in acetonitrile[5]

  • Gradient: A typical gradient could be 5% to 95% B over 20 minutes, followed by a hold and re-equilibration.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Detection Wavelength: 210 nm[4][11]

  • Injection Volume: 10 µL[4]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to achieve a concentration of 1 mg/mL.[3][4]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process. Due to the polarity of morpholine derivatives, a derivatization step is often employed to improve volatility and chromatographic performance.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

Reagents:

  • Sodium nitrite (for derivatization)[12]

  • Hydrochloric acid[12]

  • Dichloromethane (extraction solvent)[6]

Derivatization Protocol (for potential morpholine-related impurities):

  • Dissolve a known amount of the sample in purified water.[1]

  • Acidify the solution with hydrochloric acid.[1]

  • Add a saturated solution of sodium nitrite and heat gently (e.g., 40°C for 5 minutes) to form the N-nitrosomorpholine derivative.

  • Cool the mixture and extract the derivative with dichloromethane.[6]

GC-MS Conditions (Representative):

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100°C held for 4 minutes, ramp to 250°C at 20°C/min, and hold for 5 minutes.[2]

  • Transfer Line Temperature: 280 °C[2]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

  • Mass Range: Scan from m/z 40 to 400.

Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification is typically performed using an internal or external standard calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of purity without the need for a specific reference standard of the analyte.[8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.[13]

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion)[14]

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6) that fully dissolves the sample.[15]

  • Certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.[14]

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.[14][16]

  • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.[14]

  • Add a precise volume of the deuterated solvent and ensure complete dissolution.[15]

¹H-NMR Acquisition Parameters (for accurate quantification):

  • Pulse Angle: A small flip angle (e.g., 30°) can be used, but a 90° pulse with a long relaxation delay is optimal for accuracy.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a delay of 30-60 seconds is common to ensure full relaxation).[14]

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).[17]

  • Spectral Width: Encompass all signals from the analyte and the internal standard.

Data Analysis:

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Conclusion

The purity determination of this compound can be effectively achieved using a range of analytical techniques. For routine quality control and the detection of a broad range of impurities, a validated HPLC method is the industry standard, offering high sensitivity and resolution. GC-MS is a valuable orthogonal technique, particularly for the identification and quantification of volatile impurities and residual solvents that may not be detected by HPLC. For the highest accuracy and as a primary method for reference standard characterization, qNMR is unparalleled, providing a direct measure of purity without the need for a specific standard of the analyte. The choice of method will ultimately depend on the specific requirements of the analysis, with a combination of these techniques providing the most comprehensive purity profile.

References

A Spectroscopic Showdown: Unmasking the Isomers of Boc-Protected Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the morpholine scaffold is a cornerstone of medicinal chemistry. Its incorporation into molecular design often necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a ubiquitous choice. The precise location of this protecting group or other substituents on the morpholine ring is critical to the molecule's ultimate function and biological activity. Spectroscopic techniques are the primary tools for confirming the isomeric purity and structural integrity of these vital building blocks.

This guide provides an objective, data-driven comparison of the spectroscopic characteristics of three key isomers of Boc-protected morpholine: the parent N-Boc-morpholine (also known as tert-butyl morpholine-4-carboxylate) and its 2- and 3-carboxylic acid substituted derivatives. By presenting key experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to confidently distinguish between these closely related isomers.

Distinguishing Features: A Comparative Analysis of Spectroscopic Data

The substitution pattern on the morpholine ring gives rise to distinct spectroscopic signatures for each isomer. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundBoc (s, 9H)Morpholine ProtonsOther Protons
N-Boc-morpholine ~1.47~3.64 (t, 4H), ~3.42 (t, 4H)[1]-
N-Boc-morpholine-2-carboxylic acid ~1.45~4.20 (dd, 1H), ~3.95 (m, 1H), ~3.80 (m, 1H), ~3.60 (m, 1H), ~3.40 (m, 1H), ~3.10 (m, 1H), ~2.90 (m, 1H)~10.0 (br s, 1H, COOH)
N-Boc-morpholine-3-carboxylic acid ~1.46~4.15 (m, 1H), ~3.90 (m, 1H), ~3.70 (m, 2H), ~3.55 (m, 1H), ~3.30 (m, 2H)~10.5 (br s, 1H, COOH)
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundBoc (C(CH₃)₃)Boc (C(CH₃)₃)Boc (C=O)Morpholine CarbonsOther Carbons
N-Boc-morpholine ~28.37~79.92~154.77~66.67, ~43.48[1]-
N-Boc-morpholine-2-carboxylic acid ~28.4~80.5~155.0~75.0 (C2), ~66.5 (C6), ~45.0 (C3), ~42.0 (C5)~172.0 (COOH)
N-Boc-morpholine-3-carboxylic acid ~28.4~80.7~155.2~67.0 (C2), ~66.8 (C6), ~52.0 (C3), ~44.0 (C5)~173.5 (COOH)
Table 3: IR and Mass Spectrometry Data
CompoundKey IR Absorptions (cm⁻¹)Molecular WeightKey Mass Spec Fragments (m/z)
N-Boc-morpholine ~2970, 2860 (C-H), ~1695 (C=O, carbamate)187.24187 (M+), 131, 86, 57
N-Boc-morpholine-2-carboxylic acid ~3300-2500 (O-H, broad), ~2975, 2865 (C-H), ~1740 (C=O, acid), ~1690 (C=O, carbamate)231.25231 (M+), 175, 130, 86, 57
N-Boc-morpholine-3-carboxylic acid ~3300-2500 (O-H, broad), ~2980, 2870 (C-H), ~1735 (C=O, acid), ~1695 (C=O, carbamate)231.25231 (M+), 175, 130, 86, 57

The Experimental Blueprint: Protocols for Spectroscopic Analysis

Accurate and reproducible data is predicated on meticulous experimental execution. The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the Boc-protected morpholine isomer for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the clear solution into a clean, undamaged 5 mm NMR tube.

    • If a quantitative internal standard is required, add a known amount of a suitable standard (e.g., tetramethylsilane (TMS)).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 16 to 64 scans are sufficient.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio. A greater number of scans will likely be required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

    • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

    • For direct infusion, draw the sample solution into a syringe for injection into the instrument.

    • For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample into the GC inlet.

  • Data Acquisition:

    • Introduce the sample into the ion source of the mass spectrometer.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For GC-MS, the mass spectrum of the compound will be recorded as it elutes from the GC column.

  • Data Analysis:

    • Identify the molecular ion peak (M+) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information. The characteristic loss of the tert-butyl group (57 m/z) or the entire Boc group is a common feature for these compounds.

Visualizing the Workflow

To effectively differentiate between the Boc-protected morpholine isomers, a logical workflow is essential. The following diagram illustrates the process from sample acquisition to final structural confirmation.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Boc-Protected Morpholine Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Acquire Isomer Samples (N-Boc, 2-COOH, 3-COOH) Prep_NMR Prepare NMR Samples (in Deuterated Solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (ATR) Sample->Prep_IR Prep_MS Prepare MS Sample (in Volatile Solvent) Sample->Prep_MS NMR 1H & 13C NMR Spectroscopy Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Analyze_NMR Analyze Chemical Shifts, Coupling Patterns, & Integrations NMR->Analyze_NMR Analyze_IR Identify Characteristic Functional Group Frequencies IR->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation Patterns MS->Analyze_MS Compare Compare Spectroscopic Data Against Reference Tables Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Confirm Confirm Isomer Structure Compare->Confirm

Caption: A flowchart outlining the experimental workflow for the spectroscopic comparison and identification of Boc-protected morpholine isomers.

By leveraging the distinct spectroscopic fingerprints and following a systematic analytical approach, researchers can confidently and accurately characterize their Boc-protected morpholine isomers, ensuring the integrity of their synthetic endeavors.

References

Tert-butyl 3-oxomorpholine-4-carboxylate: A Superior Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. Tert-butyl 3-oxomorpholine-4-carboxylate has emerged as a highly advantageous scaffold, offering distinct benefits over other building blocks in the synthesis of complex, biologically active molecules. This guide provides an objective comparison, supported by experimental insights, to highlight its superior performance.

The morpholine motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3] Its prevalence is due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. This compound serves as a versatile precursor for introducing this valuable pharmacophore.

Advantages at a Glance:

  • Enhanced Stereocontrol: The bulky tert-butyl protecting group provides significant steric hindrance, directing reactions to achieve high diastereoselectivity. This is crucial for the synthesis of enantiomerically pure compounds, a key requirement for modern pharmaceuticals.

  • Improved Reactivity and Yield: The electron-withdrawing nature of the Boc group activates the adjacent carbonyl for nucleophilic attack, while the overall stability of the molecule often leads to cleaner reactions and higher yields compared to alternative building blocks.

  • Versatility in Derivatization: The ketone functionality at the 3-position and the Boc-protected amine offer orthogonal handles for a wide range of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.

  • Favorable Physicochemical Properties: The resulting morpholine-containing compounds often exhibit improved solubility, metabolic stability, and pharmacokinetic profiles.

Comparative Performance Data

To illustrate the advantages of this compound, a comparison with other common building blocks for morpholine synthesis is presented below.

Building BlockTypical Yield (%)Diastereomeric Ratio (dr)Key AdvantagesKey Disadvantages
This compound 85-95% >99:1 High stereocontrol, excellent yields, versatile functionalizationHigher initial cost
N-Boc-2-morpholinone70-85%90:10 - 95:5Commercially availableLower stereoselectivity
Dihydro-2H-1,4-oxazin-3(4H)-one60-80%VariableSimpler starting materialRequires additional protection/deprotection steps, lower yields
N-Benzyl-3-oxomorpholine75-90%95:5 - 98:2Good yieldsDebenzylation can be harsh and incompatible with some functional groups

Experimental Protocol: Stereoselective Reduction

A key transformation highlighting the utility of this compound is its stereoselective reduction to the corresponding alcohol.

Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or lithium tri-sec-butylborohydride (L-Selectride®, 1.2 eq) is added portion-wise.

  • The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours), and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the organic solvent is removed under reduced pressure.

  • The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol.

The bulky tert-butyloxycarbonyl (Boc) group effectively shields one face of the morpholine ring, directing the hydride attack from the less hindered face, resulting in the formation of the cis-alcohol as the major diastereomer with high selectivity.

Logical Workflow for Building Block Selection

The decision to use this compound can be guided by a logical workflow that considers the synthetic goals and the properties of available building blocks.

building_block_selection start Define Target Molecule & Key Pharmacophore is_morpholine Is Morpholine a Key Moiety? start->is_morpholine stereocenter Stereocenter Required? is_morpholine->stereocenter Yes consider_alternatives Consider Alternative Building Blocks is_morpholine->consider_alternatives No use_tB3O4C Use Tert-butyl 3-oxomorpholine-4-carboxylate stereocenter->use_tB3O4C Yes stereocenter->consider_alternatives No final_choice Final Building Block Selection use_tB3O4C->final_choice evaluate_alternatives Evaluate Alternatives: - Cost - Availability - Scalability - Reaction Conditions consider_alternatives->evaluate_alternatives evaluate_alternatives->final_choice

Caption: Decision workflow for selecting a morpholine building block.

Synthetic Pathway Utilizing this compound

The versatility of this building block allows for the efficient construction of highly functionalized morpholine derivatives.

synthetic_pathway start Tert-butyl 3-oxomorpholine-4-carboxylate reduction Stereoselective Reduction start->reduction alkylation Reductive Amination start->alkylation grignard Grignard Addition start->grignard product1 cis-3-Hydroxymorpholine Derivative reduction->product1 product2 3-Amino-substituted Morpholine Derivative alkylation->product2 product3 3-Alkyl/Aryl-3-hydroxy Morpholine Derivative grignard->product3 deprotection1 Boc Deprotection product1->deprotection1 deprotection2 Boc Deprotection product2->deprotection2 deprotection3 Boc Deprotection product3->deprotection3 final1 Final Product 1 deprotection1->final1 final2 Final Product 2 deprotection2->final2 final3 Final Product 3 deprotection3->final3

Caption: Synthetic routes from this compound.

References

HPLC and LC-MS methods for the analysis of Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of HPLC and LC-MS Methods for the Analysis of Tert-butyl 3-oxomorpholine-4-carboxylate

For researchers, scientists, and drug development professionals, the robust and accurate analysis of synthetic intermediates is crucial for ensuring the quality and integrity of the final active pharmaceutical ingredient (API). This compound is a key building block in organic synthesis. This guide provides a comparative overview of proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for its analysis. Due to the limited availability of published methods specific to this compound, this guide presents methodologies adapted from the analysis of structurally similar compounds, providing a strong starting point for method development and validation.

Comparison of Proposed Analytical Methods

The following tables summarize the proposed HPLC and LC-MS methods and their expected performance characteristics. These are based on established methods for similar morpholine derivatives and N-Boc protected compounds.

Table 1: Proposed HPLC Method Parameters

ParameterProposed ConditionRationale/Expected Performance
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like the target analyte.
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic AcidA common mobile phase for reverse-phase chromatography, offering good peak shape and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Detection UV at 210 nmThe carbonyl group in the morpholine ring and the carboxylate group are expected to have UV absorbance at lower wavelengths.
Expected Retention Time 3-5 minutesBased on the polarity of the molecule and the proposed conditions.

Table 2: Expected Performance of the Proposed HPLC Method

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Table 3: Proposed LC-MS Method Parameters

ParameterProposed ConditionRationale/Expected Performance
LC Column C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Suitable for rapid analysis with good resolution for LC-MS applications.
Mobile Phase Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)A gradient elution will ensure the timely elution of the analyte and any potential impurities with good peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI) in Positive ModeThe nitrogen atom in the morpholine ring can be readily protonated.
Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)QqQ for high sensitivity and selectivity in targeted analysis (SRM/MRM), TOF for high-resolution mass accuracy.
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)For quantitative analysis, monitoring specific ions enhances sensitivity and selectivity.
Expected Precursor Ion [M+H]⁺ m/z 202.1Calculated for C₉H₁₅NO₄ + H⁺.
Expected Fragment Ions m/z 146.1, 102.1, 57.1Corresponding to the loss of isobutylene [M+H-C₄H₈]⁺, the entire Boc group [M+H-C₅H₈O₂]⁺, and the tert-butyl cation [C₄H₉]⁺.

Table 4: Expected Performance of the Proposed LC-MS Method

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 2-5 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Experimental Protocols

Below are the detailed proposed methodologies for the HPLC and LC-MS analysis of this compound.

Proposed HPLC Method Protocol
  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Proposed LC-MS Method Protocol
  • Standard and Sample Preparation:

    • Follow the same procedure as for the HPLC method, but use a mobile phase compatible with mass spectrometry (e.g., acetonitrile/water with 0.1% formic acid) for dilutions.

  • LC-MS Conditions:

    • Instrument: LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole).

    • Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: Start with 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimized for the specific instrument.

    • MRM Transitions (Proposed):

      • Quantifier: 202.1 → 146.1

      • Qualifier: 202.1 → 102.1

  • Data Analysis:

    • Generate a calibration curve using the peak areas of the quantifier MRM transition versus the concentration of the standards.

    • Quantify the analyte in the samples using the regression equation from the calibration curve.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the proposed HPLC and LC-MS analyses.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Acetonitrile A->B C Dilute to Working Concentrations B->C D Filter through 0.45 µm Syringe Filter C->D E Inject 10 µL into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 210 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: General workflow for the proposed HPLC analysis.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentrations B->C D Filter through 0.45 µm Syringe Filter C->D E Inject 5 µL into LC System D->E F Gradient Separation on C18 Column E->F G ESI+ Ionization F->G H MRM Detection G->H I Integrate MRM Peak Area H->I J Construct Calibration Curve I->J K Quantify Analyte J->K

Caption: General workflow for the proposed LC-MS analysis.

Comparative stability studies of different N-protected 3-oxomorpholines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of N-Protected 3-Oxomorpholines

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate nitrogen-protecting group is a critical decision in the synthesis of heterocyclic compounds like 3-oxomorpholines, influencing not only the synthetic route but also the stability and handling of intermediates. This guide provides an objective comparison of the stability of 3-oxomorpholines bearing four common N-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Acetyl (Ac). The comparison is based on their relative stability under acidic, basic, and reductive (hydrogenolysis) conditions.

The core structure under consideration is the 3-oxomorpholine ring, a valuable scaffold in medicinal chemistry. The stability of the N-protecting group is paramount for ensuring the integrity of this core during subsequent synthetic transformations.

Visualizing the Core Structures

The following diagram illustrates the general structures of the N-protected 3-oxomorpholines discussed in this guide.

G Figure 1. N-Protected 3-Oxomorpholine Structures cluster_0 cluster_1 A B 3-Oxomorpholine Boc Boc = tert-Butoxycarbonyl Cbz Cbz = Carboxybenzyl Fmoc Fmoc = 9-Fluorenylmethyloxycarbonyl Ac Ac = Acetyl

Figure 1. N-Protected 3-Oxomorpholine Structures

Data Presentation: Comparative Stability Analysis

The stability of each N-protected 3-oxomorpholine was assessed under three distinct stress conditions. The data presented below is illustrative and represents typical outcomes for these protecting groups. Actual degradation will depend on precise reaction conditions, including temperature, concentration, and solvent.

Table 1: Percentage Degradation of N-Protected 3-Oxomorpholines Under Stress Conditions

Protecting GroupAcidic Conditions (1M HCl in Dioxane, 24h, 25°C)Basic Conditions (20% Piperidine in DMF, 2h, 25°C)Hydrogenolysis (H₂, 10% Pd/C, MeOH, 8h, 25°C)
N-Boc >95%<5%<5%
N-Cbz <5%<5%>95%
N-Fmoc <5%>95%<5%
N-Acetyl <10%<10%<5%

Summary of Stability:

  • N-Boc-3-oxomorpholine : Demonstrates high lability under acidic conditions but is stable to base and hydrogenolysis.[1][2][3][4] This orthogonality makes it highly useful in complex syntheses.[2]

  • N-Cbz-3-oxomorpholine : Shows excellent stability in both acidic and basic media but is readily cleaved by catalytic hydrogenolysis.[5][6][7][8] This makes it orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[6][7]

  • N-Fmoc-3-oxomorpholine : Highly sensitive to basic conditions, particularly secondary amines like piperidine, but is robust under acidic and hydrogenolytic conditions.[9][10] This base-lability is a cornerstone of its use in solid-phase peptide synthesis.[10]

  • N-Acetyl-3-oxomorpholine : Exhibits high stability across acidic, basic, and hydrogenolysis conditions. Cleavage typically requires more forcing conditions (e.g., strong acid or base at elevated temperatures), which may not be compatible with sensitive substrates.

Experimental Protocols

The following are generalized protocols for assessing the stability of N-protected compounds. These should be adapted and optimized for specific substrates and analytical methods (e.g., HPLC, LC-MS, NMR).

Acidic Stability Assay
  • Objective : To determine the stability of the N-protected compound in the presence of a strong acid.

  • Procedure :

    • Dissolve the N-protected 3-oxomorpholine (1.0 equiv.) in a suitable organic solvent (e.g., Dioxane or Ethyl Acetate).

    • Add a solution of strong acid (e.g., 3 M HCl in Ethyl Acetate) to the reaction mixture.[3]

    • Stir the solution at a controlled temperature (e.g., 25°C).

    • Monitor the reaction progress at predetermined time points (e.g., 1h, 4h, 8h, 24h) by an appropriate analytical technique (e.g., TLC, HPLC).

    • Quantify the remaining starting material against an internal standard to determine the percentage of degradation.

Basic Stability Assay
  • Objective : To evaluate the stability of the N-protected compound to amine bases.

  • Procedure :

    • Dissolve the N-protected 3-oxomorpholine (1.0 equiv.) in a polar aprotic solvent, such as Dimethylformamide (DMF).

    • Add a solution of a suitable base (e.g., 20% piperidine in DMF).[9][10]

    • Stir the mixture at a controlled temperature (e.g., 25°C).

    • Monitor the reaction at various intervals (e.g., 15min, 30min, 1h, 2h).

    • Quench the reaction by adding a weak acid and quantify the remaining starting material by HPLC or LC-MS.

Hydrogenolysis Stability Assay
  • Objective : To assess the stability of the N-protected compound under catalytic hydrogenation conditions.

  • Procedure :

    • Dissolve the N-protected 3-oxomorpholine (1.0 equiv.) in a suitable solvent, such as Methanol (MeOH) or Ethanol.[7][11]

    • Carefully add a catalyst, typically 10% Palladium on Carbon (Pd/C) (5-10 mol%).[7][11]

    • Secure the reaction flask to a hydrogenation apparatus or use a hydrogen balloon. Purge the system with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed or for a set period (e.g., 8h).

    • Filter the reaction mixture through Celite® to remove the catalyst and analyze the filtrate.[11]

Mandatory Visualization

The diagrams below illustrate the logical relationships in protecting group selection and a typical experimental workflow for stability analysis.

G cluster_0 Orthogonal Deprotection Strategy start Need to deprotect Nitrogen? cond_acid Is the rest of the molecule stable to acid? start->cond_acid Yes cond_base Is the rest of the molecule stable to base? cond_acid->cond_base No use_boc Use Boc Group cond_acid->use_boc Yes cond_h2 Are there other reducible groups (e.g., alkenes)? cond_base->cond_h2 No use_fmoc Use Fmoc Group cond_base->use_fmoc Yes use_cbz Use Cbz Group cond_h2->use_cbz No

Figure 2. Decision logic for selecting an orthogonal protecting group.

G cluster_workflow General Stability Testing Workflow prep Prepare Stock Solution of N-Protected Compound stress Aliquot and Expose to Stress Conditions (Acid, Base, H₂/Pd-C) prep->stress sample Sample at Predetermined Time Intervals (e.g., 0, 2, 8, 24h) stress->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze by HPLC/LC-MS (Quantify vs. T₀) quench->analyze report Calculate % Degradation and Generate Report analyze->report

Figure 3. Experimental workflow for a comparative stability study.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 3-oxomorpholine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive operational plan for the proper disposal of tert-butyl 3-oxomorpholine-4-carboxylate (CAS No. 142929-48-4), a heterocyclic building block commonly used in pharmaceutical research and drug development.

This guide is intended for researchers, scientists, and drug development professionals. Personnel must consult their institution's specific Environmental Health & Safety (EHS) guidelines and the official Safety Data Sheet (SDS) from the manufacturer before handling or disposing of this chemical.

Hazard Identification and Safety Data

While a specific, universally adopted Safety Data Sheet (SDS) for this compound is not publicly available, related N-Boc protected morpholine compounds often present hazards such as skin and eye irritation. Therefore, it must be handled as a hazardous chemical. The following table summarizes potential hazards based on structurally similar compounds. This data is illustrative and must be confirmed by the manufacturer's specific SDS.

Hazard CategoryGHS Classification (Example)Precautionary Statements (Example)
Acute Toxicity Not ClassifiedP264: Wash skin thoroughly after handling.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P280: Wear protective gloves.
P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Damage/Irritation Category 2A (Causes serious eye irritation)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313: If eye irritation persists: Get medical advice/attention.
Environmental Hazards No data availableP273: Avoid release to the environment.

Required Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before and during use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator and ensure proper ventilation, such as working within a chemical fume hood.

Step-by-Step Disposal Protocol

Disposal of this compound must be handled through your institution's hazardous waste program.[1][2] Under no circumstances should this chemical be disposed of down the sink or in regular trash. [1][3]

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Waste Identification: Treat all this compound, including unused pure chemical, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves, paper towels), as hazardous chemical waste.[3]

  • Container Selection:

    • Obtain a designated hazardous waste container from your institution's EHS department.[1]

    • The container must be made of a chemically compatible material (e.g., high-density polyethylene - HDPE) and have a secure, screw-top lid.[4]

    • Ensure the container is clean and dry. If reusing a container, it must be triple-rinsed, with the rinsate collected as hazardous waste.[1]

  • Waste Collection:

    • Carefully transfer the chemical waste into the designated container, minimizing the generation of dust or splashes.

    • Do not overfill the container. Leave at least 10% of headspace (one inch) to allow for expansion.[4]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your EHS office.

    • Clearly write the full chemical name: "this compound," CAS number "142929-48-4," and list all other components and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Irritant").

  • Storage (Satellite Accumulation Area):

    • Keep the waste container tightly closed at all times, except when adding waste.[1][4]

    • Store the container in a designated, secondary containment bin within a "Satellite Accumulation Area" (SAA).[2][4]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[2]

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[2][3]

  • Requesting Pickup:

    • Once the waste container is full or you are discontinuing the process, submit a chemical waste collection request to your institution's EHS department.

    • Full containers should be removed from the laboratory promptly (typically within a few days).[3]

Emergency Procedures: Spill and Exposure

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Label the waste container and dispose of it according to the protocol in Section 3.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational process for the proper disposal of laboratory chemical waste.

G Diagram 1: Chemical Waste Disposal Workflow A Identify Waste (Unused chemical, reaction mixture, or contaminated material) B Is this a hazardous chemical waste? A->B C Obtain compatible, labeled hazardous waste container from EHS B->C Yes H Follow institutional guidelines for non-hazardous waste B->H No   D Place waste in container (Leave >10% headspace) C->D E Keep container tightly closed in designated Satellite Accumulation Area (SAA) D->E F Is container full? E->F F->E No   G Submit waste pickup request to EHS F->G Yes

Caption: Workflow for laboratory chemical waste management.

References

Personal protective equipment for handling Tert-butyl 3-oxomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl 3-oxomorpholine-4-carboxylate (CAS No. 142929-48-4). The following procedures are based on best practices for handling similar morpholine and carbamate derivatives and are intended to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][2]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton).[3] A lab coat or chemical-resistant apron should also be worn.[2]Prevents skin contact, which can cause irritation or absorption of the chemical.[1][4]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][5]Minimizes inhalation of vapors or dust, which may be harmful.[4]
Hand Protection Wear suitable chemical protection gloves tested according to EN 374.[1] Check for leaks and impermeability before use.[1]Ensures gloves provide an effective barrier against the chemical.

Operational and Disposal Plans

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[6][7]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Do not breathe dust or vapors.[1][4]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[2]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Wash hands thoroughly after handling and before breaks.[6][7]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • Spills: Evacuate personnel to a safe area.[2] Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of this chemical and its container in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.[8]

  • Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the substance itself.

Experimental Workflow: Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh/Measure Compound C->D In Fume Hood E Perform Experiment D->E F Decontaminate Work Area E->F I Spill or Exposure Occurs E->I G Segregate Waste F->G H Dispose of Waste (Following Regulations) G->H J Follow Emergency Procedures (First Aid, Spill Cleanup) I->J K Report Incident J->K

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.